Phenol, 5-bromo-2-mercapto-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
113269-55-9 |
|---|---|
Molecular Formula |
C6H5BrOS |
Molecular Weight |
205.07 g/mol |
IUPAC Name |
5-bromo-2-sulfanylphenol |
InChI |
InChI=1S/C6H5BrOS/c7-4-1-2-6(9)5(8)3-4/h1-3,8-9H |
InChI Key |
DWULLSCEGLJSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)S |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of 5-Bromo-2-mercaptophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical synthetic pathway and proposed characterization methods for the novel compound, 5-bromo-2-mercaptophenol. Due to the limited availability of direct literature on this specific molecule, this document outlines a plausible synthetic route and expected analytical data based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar halogenated mercaptophenols.
Proposed Synthesis
A feasible synthetic approach for 5-bromo-2-mercaptophenol involves a two-step process starting from the commercially available 4-bromophenol. This strategy leverages the directing effects of the hydroxyl group to introduce a mercapto group at the ortho position.
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxyacetophenone
A crucial intermediate in the proposed synthesis is 5-bromo-2-hydroxyacetophenone. This can be synthesized from 4-bromophenol via a Fries rearrangement.[1][2]
Materials:
-
4-Bromophenol
-
Acetyl chloride
-
Aluminum chloride
-
Ice-water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a three-neck flask containing 4-bromophenol (1 equivalent), slowly add acetyl chloride (1.1 equivalents) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Increase the temperature to 130°C and add aluminum chloride (1.8 equivalents) in portions.
-
Continue stirring at 130°C for an additional 2 hours.
-
After the reaction is complete, cool the mixture and quench with ice-water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 5-bromo-2-hydroxyacetophenone as a white solid.[1]
Experimental Protocol: Synthesis of 5-Bromo-2-mercaptophenol
The subsequent step involves the conversion of the acetophenone intermediate to the target mercaptophenol. A potential method involves reduction of a corresponding sulfonyl chloride, a common route for synthesizing aromatic thiols.
Materials:
-
5-Bromo-2-hydroxyacetophenone
-
Chlorosulfonic acid
-
A suitable reducing agent (e.g., zinc dust, tin(II) chloride)
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Carefully add 5-bromo-2-hydroxyacetophenone to an excess of chlorosulfonic acid at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto ice to precipitate the sulfonyl chloride intermediate.
-
Filter and wash the precipitate with cold water.
-
Suspend the crude sulfonyl chloride in a suitable solvent and add a reducing agent and concentrated hydrochloric acid.
-
Reflux the mixture until the reduction is complete.
-
Cool the reaction, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-mercaptophenol.
Characterization
The synthesized 5-bromo-2-mercaptophenol would be characterized using a suite of analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl and thiol protons. The aromatic region should display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The hydroxyl and thiol proton signals would likely be broad singlets, and their chemical shifts could be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum should exhibit six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached functional groups (-OH, -SH, -Br).
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band around 3200-3600 cm⁻¹.
-
A sharp S-H stretching band around 2550-2600 cm⁻¹.
-
C-H stretching bands for the aromatic ring around 3000-3100 cm⁻¹.
-
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-Br stretching band in the fingerprint region.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₆H₅BrOS. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Physical Properties
-
Melting Point: The melting point of the purified compound would be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
-
Purity (HPLC): High-performance liquid chromatography (HPLC) can be employed to assess the purity of the synthesized compound.
Data Presentation
The following tables summarize the expected quantitative data for 5-bromo-2-mercaptophenol based on the analysis of similar compounds.
Table 1: Expected ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.2 - 7.5 | m | - |
| Ar-H | 6.8 - 7.1 | m | - |
| OH | 5.0 - 6.0 | br s | - |
| SH | 3.0 - 4.0 | br s | - |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-OH | 150 - 160 |
| C-SH | 125 - 135 |
| C-Br | 110 - 120 |
| C-H | 115 - 130 |
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| S-H stretch | 2550 - 2600 (sharp) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
Visualizations
Caption: Proposed synthetic workflow for 5-bromo-2-mercaptophenol.
Caption: Logical workflow for the characterization of 5-bromo-2-mercaptophenol.
References
physicochemical properties of 5-bromo-2-mercaptophenol
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-2-mercaptophenol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the . Due to a lack of comprehensive, publicly available experimental data for this specific compound, this document provides a framework for its characterization. It outlines the predicted and comparative physicochemical properties based on structurally similar compounds. Furthermore, it details the requisite experimental protocols for the determination of these properties and presents a generalized workflow for the systematic characterization of a novel compound like 5-bromo-2-mercaptophenol.
Introduction
5-bromo-2-mercaptophenol is a substituted aromatic compound containing a hydroxyl group, a thiol group, and a bromine atom attached to the benzene ring. Its structural features suggest potential applications in medicinal chemistry and materials science, leveraging the reactivity of the thiol and phenol moieties, as well as the influence of the bromine substituent on its electronic and lipophilic character. A thorough understanding of its physicochemical properties is fundamental for any research and development endeavor.
Physicochemical Properties
Quantitative experimental data for 5-bromo-2-mercaptophenol is not extensively documented in publicly accessible literature. However, an estimation of its properties can be derived from the known values of structurally related compounds. The following table summarizes key physicochemical parameters, providing a comparative overview.
| Property | 5-bromo-2-mercaptophenol (Predicted/Comparative) | 5-bromo-2-chlorophenol[1] | 5-bromo-2-methylphenol[2] | 5-bromo-2-mercaptopyridine[3] |
| Molecular Formula | C₆H₅BrOS | C₆H₄BrClO | C₇H₇BrO | C₅H₄BrNS |
| Molecular Weight | ~205.08 g/mol | 207.45 g/mol | 187.03 g/mol | 190.06 g/mol |
| Melting Point | Not available | 54-60 °C | 75-80 °C | 202-208 °C |
| Boiling Point | Not available | Not available | Not available | 200.9 °C (Predicted) |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | Not specified | Not specified | Not specified |
| pKa | Two pKa values are expected due to the phenolic and thiol groups. | Not available | Not available | 8.09 (Predicted)[3] |
| logP | Not available | 3.1 (Computed)[1] | 2.7 (Computed)[2] | Not available |
Note: The values for 5-bromo-2-mercaptophenol are estimations and should be confirmed through experimental validation.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard methodologies for the experimental determination of the core .
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity.[4][5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[4]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate (e.g., 10-20 °C per minute) for an initial approximate determination.[6]
-
A second, more precise measurement is performed with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[6][7]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[4]
-
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.
-
Apparatus: Thiele tube or a micro-reflux setup, small test tube, capillary tube, thermometer, heating source (e.g., Bunsen burner or oil bath).[8][9][10]
-
Procedure (Micro-scale):
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.[11]
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil.[8][11]
-
The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.[11]
-
Solubility Determination
Solubility is a critical parameter, especially in the context of drug development and formulation.
-
Apparatus: Vials, vortex mixer, sonicator, analytical balance.
-
Procedure:
-
A known mass of the compound is added to a specific volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is agitated using a vortex mixer and/or sonicator to facilitate dissolution.
-
If the compound does not dissolve, the mixture can be gently warmed (e.g., to 37°C).
-
Solubility is determined by visual inspection for any undissolved particles. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique (e.g., HPLC-UV).
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. For 5-bromo-2-mercaptophenol, two pKa values corresponding to the phenolic hydroxyl and the thiol groups are expected.
-
Apparatus: pH meter, burette, stirrer, beaker, UV-Vis spectrophotometer (for spectrophotometric method).
-
Procedure (Potentiometric Titration): [12][13]
-
A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture).[13]
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
-
Procedure (Spectrophotometric Titration): [13][14]
-
Solutions of the compound are prepared in a series of buffers with different known pH values.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The change in absorbance at a specific wavelength, where the protonated and deprotonated forms of the compound have different absorbances, is plotted against pH.
-
The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.[12]
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, analytical balance, vials.[15][16][17]
-
Procedure (RP-HPLC Method):
-
A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase (e.g., C18) HPLC column and recording their retention times.
-
A solution of 5-bromo-2-mercaptophenol is prepared and injected into the HPLC system under the same conditions.
-
The retention time of the compound is measured.
-
The logP of 5-bromo-2-mercaptophenol is calculated by interpolating its retention time into the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 5-bromo-2-mercaptophenol.
Caption: Experimental workflow for the characterization of 5-bromo-2-mercaptophenol.
Conclusion
While specific experimental data for 5-bromo-2-mercaptophenol is sparse, this guide provides a robust framework for its systematic physicochemical characterization. By employing the detailed experimental protocols and leveraging comparative data from analogous structures, researchers can effectively determine the essential properties of this compound, thereby facilitating its potential application in drug discovery and other scientific disciplines. The provided workflow offers a logical sequence for these characterization studies, ensuring a comprehensive data package for this novel molecule.
References
- 1. 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. google.com [google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chymist.com [chymist.com]
- 11. Boiling Points [thecatalyst.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. agilent.com [agilent.com]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. LogP by HPLC - Chromatography Forum [chromforum.org]
Spectroscopic Profile of 5-bromo-2-mercaptophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-bromo-2-mercaptophenol. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.5 | d | 1H | H-6 |
| ~7.1 - 7.3 | dd | 1H | H-4 |
| ~6.8 - 7.0 | d | 1H | H-3 |
| ~5.0 - 6.0 | br s | 1H | -OH |
| ~3.5 - 4.5 | s | 1H | -SH |
Note: Chemical shifts are referenced to TMS (δ 0.00). The broadness and chemical shift of the -OH and -SH protons can vary significantly with concentration, solvent, and temperature.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-1 (C-OH) |
| ~115 - 120 | C-2 (C-SH) |
| ~130 - 135 | C-3 |
| ~125 - 130 | C-4 |
| ~118 - 122 | C-5 (C-Br) |
| ~135 - 140 | C-6 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (phenol) |
| 2550 - 2600 | Weak | S-H stretch (thiophenol) |
| ~3050 | Medium | Aromatic C-H stretch |
| 1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch (phenol) |
| ~600 - 800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 204/206 | High | [M]⁺ (Molecular ion peak, showing characteristic bromine isotope pattern) |
| 125 | Medium | [M - Br]⁺ |
| 97 | Medium | [M - Br - CO]⁺ |
| 69 | High | [C₄H₅S]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like 5-bromo-2-mercaptophenol.
NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean, and dry vial.[1]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be done manually or automatically.[1]
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
FTIR Sample Preparation and Acquisition (Thin Solid Film Method)
-
Sample Preparation :
-
Place a small amount of the solid sample (a few milligrams) in a clean mortar.
-
Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) and grind to form a paste.[2]
-
Alternatively, dissolve a small amount of the solid in a volatile solvent in a vial.
-
Apply a drop of the resulting solution or paste onto a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]
-
-
FTIR Acquisition :
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Sample Preparation and Acquisition (Electron Ionization)
-
Sample Preparation :
-
For analysis via a direct insertion probe, a small amount of the solid sample (microgram to milligram range) is placed in a capillary tube.[3]
-
For GC-MS analysis, the sample must be dissolved in a suitable volatile solvent.
-
-
EI-MS Acquisition :
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
Volatile samples are vaporized by heating.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of 5-bromo-2-mercaptophenol.
References
An In-Depth Technical Guide to CAS Number 113269-55-9: Properties and Hazards of 5-Bromo-2-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the limited publicly available information for the chemical compound with CAS number 113269-55-9. A comprehensive experimental and toxicological profile for this specific substance has not been found in the public domain. The information presented herein is based on data for structurally related compounds and should be interpreted with caution. All handling and experimental work with this compound should be conducted by qualified professionals in a controlled laboratory setting, adhering to rigorous safety protocols.
Chemical Identification and Physicochemical Properties
The chemical compound registered under CAS number 113269-55-9 is identified as 5-Bromo-2-mercaptophenol . It is also referred to as 4-Bromo-2-hydroxythiophenol.
| Property | Value | Source |
| CAS Number | 113269-55-9 | N/A |
| IUPAC Name | 5-Bromo-2-mercaptophenol | N/A |
| Synonyms | 4-Bromo-2-hydroxythiophenol | [1] |
| Molecular Formula | C₆H₅BrOS | [2] |
| Molecular Weight | 205.07 g/mol | [2] |
| Density | 1.757 g/cm³ | [2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-mercaptophenol was not found in the reviewed literature, its structure suggests that it could be synthesized from precursors such as p-bromophenol. General synthesis strategies for related brominated and thiolated phenols often involve electrophilic bromination of a phenol or a protected phenol, followed by introduction of the thiol group, for instance, through the Newman-Kwart rearrangement or by direct thiolation. The reactivity of this compound is expected to be influenced by the presence of the hydroxyl, thiol, and bromo functional groups on the benzene ring. The thiol and hydroxyl groups are nucleophilic and can participate in various substitution and condensation reactions. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.
Potential Biological Activity and Pharmacological Relevance
The mercapto group is a key feature in many biologically active molecules and can interact with biological targets through covalent or non-covalent interactions. For instance, mercapto-containing compounds are known to inhibit various enzymes by binding to their active sites.
Given the lack of specific data, any potential pharmacological application of 5-Bromo-2-mercaptophenol would require extensive in vitro and in vivo screening and characterization.
Hazard Assessment and Toxicological Profile
A specific Safety Data Sheet (SDS) with comprehensive toxicological data for 5-Bromo-2-mercaptophenol was not found. Therefore, a hazard assessment must be inferred from the properties of analogous compounds.
General Hazards of Related Compounds:
-
Phenols: Phenols are generally toxic and can be corrosive to the skin and eyes. They can be absorbed through the skin and may cause systemic effects.
-
Thiols (Mercaptans): Thiols are often characterized by strong, unpleasant odors. They can be toxic if inhaled or absorbed through the skin. Some thiols are irritants to the skin, eyes, and respiratory tract.
-
Brominated Aromatic Compounds: Many brominated aromatic compounds are persistent in the environment and can bioaccumulate. Some have been associated with adverse health effects.
Inferred Hazards for 5-Bromo-2-mercaptophenol:
Based on its structure, 5-Bromo-2-mercaptophenol should be handled as a hazardous substance. Potential hazards include:
-
Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Expected to be a skin and eye irritant, potentially causing severe irritation or burns.
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation.
-
Sensitization: The potential for skin sensitization should be considered.
-
Chronic Toxicity: Long-term exposure effects are unknown, but caution is warranted given the presence of the bromine substituent.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Respiratory protection may be necessary depending on the handling conditions.
-
Handling: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Lack of Experimental Data and Signaling Pathway Information
A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of 5-Bromo-2-mercaptophenol. Furthermore, no studies were found that describe its mechanism of action, its interaction with biological signaling pathways, or any detailed in vitro or in vivo experimental results.
Therefore, the requested visualizations of signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be provided due to the absence of the necessary underlying data.
Conclusion
5-Bromo-2-mercaptophenol (CAS 113269-55-9) is a chemical compound for which there is a significant lack of publicly available scientific data. While its basic chemical identity and some physical properties are known, there is no detailed information on its synthesis, reactivity, biological activity, or toxicology. Researchers and drug development professionals should treat this compound as potentially hazardous and handle it with extreme caution. Any investigation into its properties would require the de novo generation of experimental data, starting with a safe and reproducible synthesis protocol, followed by thorough characterization and comprehensive toxicological and pharmacological evaluation. The information provided in this guide is intended to serve as a preliminary resource, emphasizing the current knowledge gaps and the need for rigorous scientific investigation before any potential applications can be considered.
References
An In-depth Technical Guide on Phenol, 5-bromo-2-mercapto-: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility and stability of Phenol, 5-bromo-2-mercapto-. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data on the solubility and stability of this particular compound remains elusive. This suggests that "Phenol, 5-bromo-2-mercapto-" may be a novel or infrequently synthesized molecule with limited characterization in the public domain. However, by examining the physicochemical properties of structurally analogous compounds, we can infer its likely behavior. This guide provides a qualitative analysis based on the expected contributions of its functional groups—a phenolic hydroxyl group, a bromine atom, and a mercapto (thiol) group—to its overall solubility and stability profile.
Predicted Physicochemical Properties
The structure of Phenol, 5-bromo-2-mercapto- incorporates functional groups that will dictate its solubility in various solvents and its stability under different environmental conditions.
Inferred Solubility Profile
The solubility of a compound is governed by its polarity and its ability to form intermolecular interactions, such as hydrogen bonds, with the solvent.
-
Aqueous Solubility: The presence of a phenolic hydroxyl group and a mercapto group suggests that Phenol, 5-bromo-2-mercapto- can act as both a hydrogen bond donor and acceptor. This would typically confer some degree of water solubility. However, the bulky, hydrophobic bromine atom and the benzene ring are expected to significantly decrease its aqueous solubility. Phenols and thiophenols are generally weakly acidic and will exhibit increased solubility in alkaline aqueous solutions due to the formation of the corresponding phenoxide and thiophenoxide salts.
-
Organic Solvent Solubility: Due to the presence of the aromatic ring and the bromine atom, Phenol, 5-bromo-2-mercapto- is expected to be more soluble in organic solvents than in water. It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes is likely to be limited.
Inferred Stability Profile
The stability of Phenol, 5-bromo-2-mercapto- will be influenced by its susceptibility to oxidation, degradation by light, and changes in pH.
-
Oxidative Stability: Both phenols and mercaptans are susceptible to oxidation. The thiol group can be readily oxidized to form disulfides, and further oxidation to sulfonic acids is also possible, especially in the presence of stronger oxidizing agents. The phenolic hydroxyl group can also be oxidized, potentially leading to the formation of quinone-type structures. The presence of these two oxidizable groups suggests that the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Photostability: Many aromatic compounds, particularly those containing halogens and hydroxyl groups, are sensitive to light. Photodegradation could involve cleavage of the carbon-bromine bond or reactions involving the aromatic ring. It is advisable to store Phenol, 5-bromo-2-mercapto- in amber vials or otherwise protected from light.
-
pH Stability: As a weakly acidic compound, Phenol, 5-bromo-2-mercapto- will exist in its protonated form at low pH. In alkaline conditions, it will deprotonate to form the phenoxide and thiophenoxide anions. While this increases aqueous solubility, the anionic forms may be more susceptible to oxidation. The stability of the compound should be evaluated across a range of pH values to determine the optimal conditions for its storage and use in aqueous media.
Experimental Protocols for Characterization
Given the lack of specific data, the following section outlines standard experimental protocols that would be necessary to determine the solubility and stability of Phenol, 5-bromo-2-mercapto-.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Workflow for Solubility Determination
Caption: Workflow for determining solubility using the shake-flask method.
Methodology:
-
An excess amount of Phenol, 5-bromo-2-mercapto- is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, organic solvent).
-
The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then separated from the undissolved solid by centrifugation or filtration.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is then expressed in units such as mg/mL or mol/L.
Stability Assessment
A forced degradation study is a standard approach to assess the stability of a compound under various stress conditions.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study to assess compound stability.
Methodology:
-
Solutions of Phenol, 5-bromo-2-mercapto- are prepared in various stress media, including acidic, basic, oxidative, and aqueous solutions for thermal and photolytic stress.
-
The solutions are incubated under the specified conditions for a set period.
-
Samples are withdrawn at various time points and analyzed by a stability-indicating analytical method, typically HPLC.
-
The percentage of the parent compound remaining is calculated to determine the degradation rate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the major degradation products.
Conclusion
While direct experimental data on the solubility and stability of Phenol, 5-bromo-2-mercapto- is not currently available in the public domain, a qualitative assessment based on its chemical structure provides valuable insights for researchers. It is predicted to have low aqueous solubility, which can be enhanced in alkaline conditions, and good solubility in polar organic solvents. The presence of both a phenol and a mercaptan group suggests susceptibility to oxidation, necessitating careful handling and storage under an inert atmosphere and protection from light. The experimental protocols outlined in this guide provide a clear roadmap for the systematic characterization of the solubility and stability of this and other novel compounds. For professionals in drug development, such characterization is a critical early step in evaluating the viability of a new chemical entity.
Potential Biological Activity of Brominated Thiophenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated thiophenols are a class of organosulfur compounds that have received limited attention in the scientific literature regarding their biological activities, especially when compared to their extensively studied oxygen-containing analogs, bromophenols. While bromophenols, particularly those isolated from marine sources, have demonstrated a wide array of potent biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities, data on brominated thiophenols remain scarce. This technical guide aims to consolidate the available information on the synthesis and potential biological activities of brominated thiophenols, drawing parallels with related compounds to highlight potential areas of investigation. Due to the limited direct research on brominated thiophenols, this guide also incorporates data on bromophenols and brominated thiophenes to provide a comprehensive overview of the potential for this compound class.
Introduction
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of organic molecules. The introduction of bromine atoms can modulate a compound's lipophilicity, electronic properties, and metabolic stability, often leading to improved pharmacological profiles. Brominated phenols, for instance, are well-documented for their significant bioactivities.[1][2] Thiophenols, as sulfur analogs of phenols, present an interesting yet underexplored area for the investigation of brominated derivatives in a biological context. This guide will review the current, albeit limited, state of knowledge on the biological activities of brominated thiophenols and related compounds.
Synthesis of Brominated Thiophenols
The direct bromination of thiophenols is often not feasible as it typically leads to the oxidation of the thiol group to a disulfide. Therefore, indirect methods are commonly employed for the synthesis of brominated thiophenols.
A general synthetic approach involves a two-step process:
-
Bromination of a Diphenyl Disulfide: The corresponding diphenyl disulfide is first brominated.
-
Reduction of the Brominated Diphenyl Disulfide: The resulting brominated diphenyl disulfide is then reduced to yield the desired brominated thiophenol.
A common reducing agent for this transformation is zinc in the presence of an acid.
Below is a generalized workflow for the synthesis of brominated thiophenols.
Potential Biological Activities
Direct evidence for the biological activity of brominated thiophenols is exceptionally limited in peer-reviewed literature. However, by examining related classes of compounds, we can infer potential areas of activity that warrant further investigation.
Antimicrobial Activity
While data on brominated thiophenols is scarce, studies on brominated phenols and thiophenes suggest that brominated thiophenols may possess antimicrobial properties.
One study investigated the antibacterial activity of 4-(4-bromophenyl)-thiosemicarbazide and found it to have increased activity compared to its chlorine analog against Escherichia coli.[3] Although not a direct brominated thiophenol, this compound contains a bromophenyl moiety attached to a sulfur-containing scaffold, suggesting that the presence of bromine on a thiophenyl-like structure could contribute to antibacterial effects.
Brominated phenols from marine algae have demonstrated significant antimicrobial activity against various bacterial strains.[4] For example, several bromophenols have shown inhibitory effects against Staphylococcus aureus and other pathogenic bacteria.[1][4] This suggests that the brominated phenyl ring is a key pharmacophore for antimicrobial activity, and it is plausible that its presence in a thiophenol structure could confer similar properties.
Anticancer Activity
A substantial body of research highlights the potent anticancer activities of brominated phenols.[5][6][7][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
For example, brominated plastoquinone analogs have demonstrated significant cytotoxic activity against breast cancer cells (MCF-7).[8][9] One analog, BrPQ5, exhibited GI50 values in the low micromolar range against a panel of cancer cell lines.[8] While these are not thiophenols, the data underscores the potential of the brominated phenyl moiety in designing anticancer agents.
A study on brominated acetophenone derivatives also reported cytotoxic activity against several human tumor cell lines, including breast (MCF7), lung (A549), and colon (Caco2) cancer cell lines.[5]
Table 1: Cytotoxic Activity of Brominated Plastoquinone Analog (BrPQ5) against various cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | 1.55 - 4.41 |
| NCI/ADR-RES | Ovarian | 1.55 |
| EKVX | Non-Small Cell Lung | 1.76 |
| U251 | CNS | 1.83 |
| HCT-116 | Colon | 2.05 |
| K-562 | Leukemia | 2.15 |
| A549/ATCC | Non-Small Cell Lung | 2.26 |
| PC-3 | Prostate | 2.27 |
| CAKI-1 | Renal | 2.37 |
| SNB-75 | CNS | 2.40 |
| Data extracted from[8]. |
Enzyme Inhibition
Bromophenol derivatives have been reported to inhibit various enzymes. For instance, some bromophenols from the red algae Rhodomela confervoides have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity, with IC50 values in the low micromolar range.[2]
Table 2: PTP1B Inhibitory Activity of Bromophenols from Rhodomela confervoides
| Compound | IC50 (µM) |
| Bromophenol 4.1 | 2.4 |
| Bromophenol 4.2 | 1.7 |
| Bromophenol 4.3 | 1.5 |
| Bromophenol 4.4 | 0.84 |
| Data extracted from[2]. |
The inhibitory potential of bromophenols against enzymes like isocitrate lyase (ICL), which is crucial for some pathogenic fungi, has also been demonstrated.[4] The degree of bromination was found to be essential for this inhibitory activity.[4] Given the structural similarities, it is conceivable that brominated thiophenols could also act as enzyme inhibitors.
The following diagram illustrates a hypothetical mechanism of enzyme inhibition by a brominated thiophenol, where the compound binds to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's function.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of brominated thiophenols are not available due to the lack of published research. However, standard assays used for evaluating the biological activities of related compounds can be adapted.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Prepare a stock solution of the brominated thiophenol in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the brominated thiophenol dissolved in the culture medium. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The workflow for an in vitro cytotoxicity assay is depicted below.
Conclusion and Future Directions
The biological activity of brominated thiophenols remains a largely unexplored field. While their oxygen-containing counterparts, bromophenols, have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents, the sulfur analogs are conspicuously absent from the literature in this regard. The synthetic routes to brominated thiophenols are established, paving the way for the synthesis and screening of a library of these compounds.
Future research should focus on:
-
Systematic Synthesis and Screening: A focused effort to synthesize a diverse range of brominated thiophenols with varying substitution patterns and degrees of bromination is needed. These compounds should then be systematically screened for a wide range of biological activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR of brominated thiophenols will be crucial for optimizing their biological activity and identifying lead compounds for further development.
-
Mechanism of Action Studies: For any active compounds identified, detailed studies to determine their mechanism of action will be essential to understand their therapeutic potential.
Given the promising activities of other brominated aromatic compounds, it is highly probable that brominated thiophenols also possess valuable biological properties. This untapped chemical space represents a promising frontier for the discovery of new therapeutic agents.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-bromo-2-mercaptophenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks a detailed historical account of the specific discovery of 5-bromo-2-mercaptophenol. This guide provides a comprehensive overview based on the established chemistry and biological activities of analogous brominated phenols and mercaptophenols.
Introduction and Historical Context
While the specific origins of 5-bromo-2-mercaptophenol are not well-documented, the history of its parent compound classes—phenols, bromophenols, and thiophenols—is rich and provides a valuable context. Phenol itself was first isolated from coal tar in the early 19th century and quickly became a cornerstone of the burgeoning field of organic chemistry. The introduction of bromine to the phenol ring, a process known as bromination, has been a fundamental reaction for creating a diverse array of substituted phenols with varied properties and applications.[1] Bromophenols are naturally occurring compounds, particularly in marine algae, and have been the subject of extensive research due to their wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3][4][5]
The thiol functional group, analogous to the hydroxyl group but with sulfur replacing oxygen, imparts unique reactivity. Thiophenols, or mercaptobenzenes, are known for their strong nucleophilicity and ability to form stable complexes with metals.[6] The synthesis of substituted thiophenols has been an active area of research, with numerous methods developed for their preparation. Given this background, 5-bromo-2-mercaptophenol represents a molecule that combines the structural features of both a bromophenol and a thiophenol, suggesting a potential for unique chemical and biological properties.
Physicochemical Properties
Quantitative data for 5-bromo-2-mercaptophenol and its key precursors are summarized in the tables below.
Table 1: Physicochemical Properties of 5-bromo-2-mercaptophenol and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Comments |
| 5-bromo-2-mercaptophenol | C₆H₅BrOS | 205.07 | 113269-55-9 | Target Compound |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 106-41-2 | Potential Starting Material |
| 5-Bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.01 | 27684-84-0 | Key Intermediate |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-bromo-2-mercaptophenol can be envisioned through a multi-step process starting from commercially available 4-bromophenol. This proposed pathway involves nitration, followed by reduction of the nitro group to an amine, diazotization, and subsequent conversion to the thiol.
Figure 1: Proposed synthetic workflow for 5-bromo-2-mercaptophenol.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of 5-bromo-2-mercaptophenol based on established chemical transformations.
Synthesis of 5-Bromo-2-nitrophenol (Intermediate 1)
Materials:
-
4-Bromophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-bromophenol in a minimal amount of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude product.
-
Filter the precipitate and wash with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-bromo-2-nitrophenol.
Synthesis of 2-Amino-5-bromophenol (Intermediate 2)
Materials:
-
5-Bromo-2-nitrophenol
-
Sodium Dithionite (Na₂S₂O₄) or Hydrogen Gas (H₂) and Palladium on Carbon (Pd-C)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Brine
Procedure using Sodium Dithionite:
-
Dissolve 5-bromo-2-nitrophenol in a mixture of ethanol and water.[7]
-
Heat the solution to a gentle reflux.
-
Slowly add sodium dithionite in portions to the refluxing solution. The color of the solution should change, indicating the reduction of the nitro group.
-
After the addition is complete, continue to reflux for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-amino-5-bromophenol.[7]
Synthesis of 5-Bromo-2-mercaptophenol (Final Product)
Materials:
-
2-Amino-5-bromophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Ethyl Xanthate
-
Diethyl Ether
-
Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve 2-amino-5-bromophenol in a mixture of concentrated hydrochloric acid and water and cool to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium ethyl xanthate in water and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate of the xanthate ester should form.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the xanthate ester into diethyl ether.
-
Wash the ether layer with water and then hydrolyze the ester by stirring with an aqueous solution of sodium hydroxide.
-
Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude 5-bromo-2-mercaptophenol.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Potential Biological Activity and Signaling Pathways
Bromophenols are known to exhibit a range of biological activities, including enzyme inhibition and antioxidant effects.[2][5] The introduction of a mercapto group can enhance these activities or introduce new ones, such as metal chelation. A hypothetical mechanism of action for 5-bromo-2-mercaptophenol could involve the inhibition of a key signaling enzyme, such as a protein tyrosine phosphatase (PTP), which is a known target for some bromophenols.[2]
References
- 1. Bromophenol - Wikipedia [en.wikipedia.org]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
safety and handling precautions for 5-bromo-2-mercaptophenol
An in-depth technical guide on the safety and handling of 5-bromo-2-mercaptophenol for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for 5-bromo-2-mercaptophenol could not be located during the search. The following guide is constructed based on data from structurally similar compounds, such as brominated phenols and thiophenols. This information is for guidance purposes only and should not be considered a substitute for a compound-specific SDS. It is imperative to obtain and review the SDS from the manufacturer or supplier before any handling, storage, or use of 5-bromo-2-mercaptophenol.
Hazard Identification and Classification
Based on the hazard profiles of analogous compounds, 5-bromo-2-mercaptophenol is anticipated to pose the following hazards:
-
Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or inhaled.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Anticipated GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
Physical and Chemical Properties
No specific experimental data for 5-bromo-2-mercaptophenol was found. The following table presents a template of essential physical and chemical properties that should be populated with data from a specific SDS.
| Property | Value |
| Molecular Formula | C₆H₅BrOS |
| Molecular Weight | 205.08 g/mol |
| Appearance | Data Not Available |
| Odor | Data Not Available |
| Melting Point/Range | Data Not Available |
| Boiling Point/Range | Data Not Available |
| Flash Point | Data Not Available |
| Solubility | Data Not Available |
| Vapor Density | Data Not Available |
| Specific Gravity | Data Not Available |
First-Aid Measures
In the event of exposure, immediate action is crucial. The following are general first-aid recommendations:
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Handling, Storage, and Personal Protection
Safe Handling
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, vapors, or spray.[2]
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[2]
-
Store locked up.[2]
-
Keep away from incompatible materials, such as strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
-
Engineering Controls: A fume hood is recommended. Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with a suitable cartridge for organic vapors and particulates.
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.
-
Protective Measures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release
-
Personal Precautions: Evacuate the area. Wear appropriate PPE. Avoid dust formation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Sweep up the material, place it in a suitable container for disposal, and ventilate the area.
Stability and Reactivity
-
Reactivity: No specific data is available.
-
Chemical Stability: Expected to be stable under normal storage conditions.
-
Conditions to Avoid: Exposure to air, heat, and incompatible materials.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.[1]
Experimental Protocols
Providing detailed, safe, and effective experimental protocols requires specific physical, chemical, and toxicological data that is only available in a compound-specific SDS. General toxicological testing protocols are outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance, skin irritation studies generally follow OECD Guideline 404, and acute oral toxicity is often assessed using OECD Guideline 423. However, the application of these general guidelines without specific data for 5-bromo-2-mercaptophenol would be inappropriate and unsafe.
Visualizations
Caption: Workflow for the safe handling of 5-bromo-2-mercaptophenol.
References
literature review of Phenol, 5-bromo-2-mercapto- research
A comprehensive review of the existing literature reveals a significant scarcity of research dedicated specifically to the compound Phenol, 5-bromo-2-mercapto-. While searches were conducted for its synthesis, biological activities, and associated experimental protocols, the available scientific literature does not contain in-depth studies, quantitative data, or established signaling pathways for this particular molecule.
The majority of published research focuses on structurally related bromophenols and their derivatives. These studies indicate a broad range of biological activities within this class of compounds, suggesting that Phenol, 5-bromo-2-mercapto-, if synthesized and studied, could exhibit interesting properties.
This guide will summarize the findings on closely related compounds to provide a contextual understanding of the potential research landscape for Phenol, 5-bromo-2-mercapto-.
Synthesis of Related Bromophenol Derivatives
While a direct synthesis for Phenol, 5-bromo-2-mercapto- is not documented in the reviewed literature, methods for the synthesis of similar structures have been reported. For instance, a patented method describes the synthesis of 5-bromo-2-methoxyphenol from o-methoxyphenol through a three-step process involving acetylation, bromination, and deacetylation[1]. Another common precursor, 5'-Bromo-2'-hydroxyacetophenone, can be synthesized from 4-Bromophenol and Acetyl chloride via a Fries rearrangement[2][3].
A general workflow for the synthesis of a substituted bromophenol, based on these related preparations, can be conceptualized as follows:
Caption: Conceptual synthesis pathway for a substituted bromophenol.
Biological Activities of Bromophenols
Bromophenols, particularly those isolated from marine algae, are known to possess a wide array of biological activities. These include antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-thrombotic effects[4]. The presence and position of the bromine atom on the phenol ring are often crucial for the compound's bioactivity[4][5].
For example, various bromophenol derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity[4]. Another study on a thiophene derivative containing a bromo-phenyl moiety demonstrated selective cytotoxicity against several cancer cell lines[6]. Furthermore, some bromophenols exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS)[7].
The general mechanism of action for many of these compounds involves the modulation of key signaling pathways, such as the NF-κB pathway, which is central to inflammation[7].
Caption: Generalized anti-inflammatory mechanism of bromophenols.
Conclusion and Future Directions
The existing body of scientific literature lacks specific data on Phenol, 5-bromo-2-mercapto-. However, the extensive research on the broader class of bromophenols provides a strong rationale for its potential as a biologically active compound. Future research should focus on developing a reliable synthetic route for Phenol, 5-bromo-2-mercapto- to enable its chemical characterization and subsequent biological evaluation.
Initial studies could investigate its antioxidant, antimicrobial, and cytotoxic properties, drawing parallels with the activities of other well-documented bromophenols. Such research would be essential to fill the current knowledge gap and determine the potential of Phenol, 5-bromo-2-mercapto- for applications in drug development and other scientific fields.
References
- 1. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 2. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Utility of Brominated Benzothiazoles: Applications and Protocols
Introduction
While the specific compound "Phenol, 5-bromo-2-mercapto-" is not extensively documented in synthetic literature, the structurally related 6-bromo-2-substituted benzothiazole scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules. This application note provides an overview of the synthesis of 6-bromobenzothiazole derivatives, detailing common synthetic routes, experimental protocols, and their applications, particularly in the development of novel therapeutic agents. The benzothiazole core, a fusion of benzene and thiazole rings, is a prominent privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 6-position often enhances the biological efficacy of these compounds.[4]
Synthetic Pathways to 6-Bromo-2-Substituted Benzothiazoles
The most prevalent and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and a suitable electrophile, such as an aldehyde, carboxylic acid, or acyl chloride.[5][6] For the synthesis of 6-bromobenzothiazoles, the key starting material is 4-bromo-2-aminothiophenol.
A general reaction scheme is depicted below:
Caption: General synthesis of 6-bromo-2-substituted benzothiazoles.
I. Condensation with Aldehydes
The reaction of 4-bromo-2-aminothiophenol with various aldehydes is a straightforward and high-yielding method to obtain 2-aryl or 2-alkyl-6-bromobenzothiazoles. This reaction can be catalyzed by various reagents or can proceed under catalyst-free conditions in solvents like DMSO, which can also act as an oxidant.[7]
Table 1: Synthesis of 6-Bromo-2-arylbenzothiazoles via Aldehyde Condensation
| Entry | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | H2O2/HCl in Ethanol | 1 h | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | SnP2O7 | 15 min | 94 | [5] |
| 3 | 4-Nitrobenzaldehyde | Air/DMSO | 12 h | 85 | [7] |
| 4 | 2-Thiophenecarboxaldehyde | Visible light/Air | 6 h | 88 | [5] |
II. Condensation with Carboxylic Acids and Acyl Chlorides
Carboxylic acids and their more reactive derivatives, acyl chlorides, are also common precursors for the synthesis of 2-substituted benzothiazoles. These reactions often require a condensing agent or catalyst and may be facilitated by microwave irradiation to reduce reaction times and improve yields.[5]
Table 2: Synthesis of 6-Bromo-2-substituted Benzothiazoles from Carboxylic Acids/Acyl Chlorides
| Entry | Carboxylic Acid/Acyl Chloride | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Benzoic Acid | Molecular Iodine, solvent-free | 10 min | 95 | [5] |
| 2 | Acetic Acid | P4S10, Microwave | 3-4 min | 90 | [5] |
| 3 | 4-Nitrobenzoyl chloride | Pyridine, 80 °C | 1 h | Good | [5] |
| 4 | Oxalyl chloride/Thiol | TBAI, 60 °C | - | Good | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-phenylbenzothiazole from Benzaldehyde
This protocol is adapted from a general procedure for the condensation of 2-aminothiophenols with aldehydes.[5]
Materials:
-
4-Bromo-2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-bromo-2-aminothiophenol (1 mmol) in 20 mL of ethanol.
-
To this solution, add benzaldehyde (1 mmol).
-
Slowly add a mixture of 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol) dropwise to the reaction mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford pure 6-bromo-2-phenylbenzothiazole.
Caption: Experimental workflow for the synthesis of 6-bromo-2-phenylbenzothiazole.
Applications in Drug Development
Derivatives of 6-bromobenzothiazole have shown significant potential in various therapeutic areas. The presence of the bromo substituent can modulate the lipophilicity and electronic properties of the molecule, often leading to enhanced biological activity.
Table 3: Biological Activities of 6-Bromobenzothiazole Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |
| 2-Aryl-6-bromobenzothiazoles | Anticancer | Inhibition of tumor cell proliferation | [8] |
| 2-Amino-6-bromobenzothiazoles | Antibacterial | Inhibition of bacterial growth | [4] |
| Thiazolo[3,2-a]benzimidazoles | Immunosuppressive/Immunostimulatory | Modulation of macrophage and T-lymphocyte activity | [9][10] |
| 2-Substituted-6-bromobenzothiazoles | Anti-inflammatory | Inhibition of nitric oxide generation | [10] |
Signaling Pathway Implication: Anticancer Activity
Many 2-arylbenzothiazoles exert their anticancer effects by interacting with key signaling pathways involved in cell proliferation and apoptosis. For instance, some derivatives have been shown to induce apoptosis in cancer cells.
Caption: Inhibition of cancer cell proliferation by 6-bromo-2-arylbenzothiazoles.
Conclusion
The 6-bromobenzothiazole scaffold is a valuable building block in organic synthesis, providing access to a wide range of compounds with significant biological activities. The synthetic methods outlined in this application note are robust, high-yielding, and adaptable to a variety of substrates. The continued exploration of this chemical space is likely to yield novel therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions.
References
- 1. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 5-bromo-2-mercaptophenol in Medicinal Chemistry: Application Notes and Protocols
The structural motifs of a halogenated phenol ring and a mercapto group suggest potential for a range of biological activities and applications as a scaffold in medicinal chemistry. Generally, brominated phenols are key building blocks in the synthesis of compounds with anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties. The thiol (-SH) group is also a critical functional group in many biologically active molecules, known for its ability to interact with biological targets, including enzymes and receptors.
Given the absence of direct information on 5-bromo-2-mercaptophenol, this document provides insights into the potential applications and synthetic utility based on related and more extensively studied bromophenol derivatives. The methodologies and conceptual frameworks presented here can serve as a guide for researchers initiating studies on 5-bromo-2-mercaptophenol.
I. Potential Therapeutic Areas and Rationale
Based on the known biological activities of related compounds, 5-bromo-2-mercaptophenol could be a valuable starting material for the synthesis of novel therapeutic agents in the following areas:
-
Anticancer Agents: Bromophenol derivatives have been investigated as inhibitors of various cancer-related targets. The core structure can be elaborated to design specific enzyme inhibitors or receptor modulators.
-
Antimicrobial Agents: The combination of a halogenated aromatic ring and a sulfur-containing functional group is a common feature in many antimicrobial compounds.
-
Antioxidants: Phenolic compounds are well-known for their antioxidant properties, and the introduction of a mercapto group could enhance this activity through different mechanisms of radical scavenging.
-
Enzyme Inhibitors: The thiol group can act as a nucleophile or a coordinating ligand for metal ions in enzyme active sites, making it a key feature for designing enzyme inhibitors.
II. Synthetic Pathways and Methodologies
The synthesis of derivatives from 5-bromo-2-mercaptophenol would likely follow standard organic chemistry transformations. A generalized workflow for the utilization of this compound as a synthetic intermediate is outlined below.
Caption: General synthetic workflow for 5-bromo-2-mercaptophenol.
A. Protocol: General Procedure for S-Alkylation of 5-bromo-2-mercaptophenol
This protocol is a hypothetical procedure based on standard chemical reactions for the alkylation of thiophenols.
-
Dissolution: Dissolve 5-bromo-2-mercaptophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution at 0 °C to deprotonate the thiol group and form the thiolate.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
III. Biological Evaluation of Derivatives
While no specific biological data for 5-bromo-2-mercaptophenol is available, the following table summarizes the types of biological activities observed for structurally related brominated aromatic compounds found in the literature. This can serve as a reference for the potential activities of derivatives of 5-bromo-2-mercaptophenol.
| Compound Class | Biological Activity | Target/Assay | Representative Data (Hypothetical) |
| Brominated Thiophene Carboxylates | Antibacterial | Minimum Inhibitory Concentration (MIC) | MIC: 3.125 - 25 µg/mL against S. aureus |
| Brominated Indole Derivatives | Anticancer | EGFR Tyrosine Kinase Inhibition | IC₅₀: 0.1 - 10 µM |
| Bromophenol Derivatives | Antioxidant | DPPH Radical Scavenging Assay | IC₅₀: 5 - 50 µg/mL |
| Schiff Base Complexes of 5-Bromo Isatin | DNA Cleavage | Agarose Gel Electrophoresis | Complete cleavage at 50 µM |
IV. Potential Signaling Pathway Interactions
The specific signaling pathways modulated by 5-bromo-2-mercaptophenol are unknown. However, based on the activities of related compounds, derivatives could potentially interact with pathways involved in cancer cell proliferation, bacterial cell wall synthesis, or oxidative stress response. For example, if a derivative were found to have anticancer activity, a potential mechanism could involve the inhibition of a key kinase in a growth factor signaling pathway.
Caption: Hypothetical signaling pathway inhibition.
V. Conclusion
While 5-bromo-2-mercaptophenol remains an understudied compound in medicinal chemistry, its structural features suggest significant potential as a scaffold for the development of new therapeutic agents. The information on related bromophenol and mercaptophenol derivatives provides a solid foundation for initiating research into its synthesis, derivatization, and biological evaluation. Future studies are warranted to explore the full potential of this compound in drug discovery and development. Researchers are encouraged to use the general protocols and conceptual frameworks presented herein as a starting point for their investigations.
Application Notes and Protocols: S-Alkylation of 5-bromo-2-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the S-alkylation of 5-bromo-2-mercaptophenol, a versatile building block in medicinal chemistry and materials science. The protocol outlines the reaction of 5-bromo-2-mercaptophenol with an alkyl halide in the presence of a suitable base to yield the corresponding 5-bromo-2-(alkylthio)phenol. This procedure is designed to be a reliable starting point for the synthesis of a variety of S-alkylated derivatives.
Introduction
The S-alkylation of thiophenols is a fundamental transformation in organic synthesis, providing access to a wide array of thioethers. These compounds are of significant interest in drug discovery and materials science due to their unique electronic and biological properties. 5-bromo-2-mercaptophenol, with its distinct substitution pattern, offers a valuable scaffold for the development of novel therapeutic agents and functional materials. The protocol described herein details a robust method for the selective alkylation of the thiol group, leaving the hydroxyl group intact.
Experimental Protocol
This protocol describes the S-alkylation of 5-bromo-2-mercaptophenol with an alkyl bromide as the alkylating agent and potassium carbonate as the base in acetonitrile.
Materials:
-
5-bromo-2-mercaptophenol
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 5-bromo-2-mercaptophenol (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux (approximately 82°C for acetonitrile).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material and product should have different Rf values.
-
Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes the quantitative data for a representative S-alkylation reaction of 5-bromo-2-mercaptophenol with ethyl bromide.
| Reagent/Parameter | Value | Notes |
| 5-bromo-2-mercaptophenol | 1.0 eq | Starting material |
| Ethyl Bromide | 1.1 eq | Alkylating agent |
| Potassium Carbonate | 2.0 eq | Base |
| Solvent | Acetonitrile | Anhydrous |
| Concentration | ~0.1 M | Based on the starting material |
| Reaction Temperature | Reflux (~82°C) | |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Product | 5-bromo-2-(ethylthio)phenol | |
| Theoretical Yield | Varies based on scale | Calculate based on the limiting reagent |
Experimental Workflow Diagram
Caption: Experimental workflow for the S-alkylation of 5-bromo-2-mercaptophenol.
Application Notes and Protocols for 5-Bromo-Substituted Phenolic Ligands in Transition-Metal Catalysis
A Note to Researchers: Extensive literature searches did not yield specific applications of Phenol, 5-bromo-2-mercapto- as a ligand in transition-metal catalysis. The following application notes and protocols are based on structurally related and well-documented 5-bromo-substituted phenolic Schiff base ligands, which serve as a valuable proxy for understanding the potential catalytic roles of this class of compounds. The data and methodologies presented are derived from published research on these analogous systems.
Application Notes
Introduction
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. The performance of a metal catalyst is critically influenced by the electronic and steric properties of its coordinating ligands. Substituted phenols, particularly those bearing electron-withdrawing groups and additional donor atoms, are versatile ligand scaffolds. This document focuses on the role of 5-bromo-substituted phenolic Schiff base ligands in transition-metal catalysis, with a primary emphasis on copper-catalyzed oxidation reactions. The bromine substituent can modulate the electronic properties of the ligand and, consequently, the catalytic activity of the metal center.
Applications in Catalytic Oxidation
Transition metal complexes derived from 5-bromo-substituted salicylaldehyde-based Schiff base ligands have demonstrated significant efficacy in catalytic oxidation reactions. Notably, copper(II) complexes of these ligands have been employed as catalysts for the epoxidation of alkenes, such as styrene. These reactions are of considerable interest in organic synthesis as epoxides are valuable intermediates for the production of a wide range of fine chemicals and pharmaceuticals.
In a typical application, a copper(II) complex of a Schiff base ligand derived from 5-bromosalicylaldehyde is used in the presence of an oxidant to convert an alkene to its corresponding epoxide. The high conversion and selectivity observed in these systems underscore the potential of these catalysts in synthetic organic chemistry.
Mechanism of Action in Copper-Catalyzed Epoxidation
While the precise mechanism can vary depending on the specific ligand and reaction conditions, a general catalytic cycle for the copper-catalyzed epoxidation of styrene can be proposed. The cycle likely involves the coordination of the alkene to the copper(II) center, followed by the activation of the oxidant and subsequent oxygen transfer to the alkene to form the epoxide. The Schiff base ligand plays a crucial role in stabilizing the copper center in its various oxidation states throughout the catalytic cycle and in creating a specific steric and electronic environment that influences the reaction's efficiency and selectivity.
Quantitative Data Summary
The following table summarizes the catalytic performance of two copper(II) complexes, Complex 1 ([Cu(HL)(ONO3)]NO3) and Complex 2 ([CuCl(HL)]Cl·H2O), where HL is a Schiff base derived from 5-bromosalicylaldehyde, in the epoxidation of styrene.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) |
| Complex 1 | Styrene | >90 | >90 |
| Complex 2 | Styrene | >90 | >90 |
Data extracted from a study on copper(II) complexes derived from 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol.[1]
Experimental Protocols
Protocol 1: Synthesis of a 5-Bromo-Substituted Phenolic Schiff Base Ligand (HL)
This protocol describes a general method for the synthesis of a Schiff base ligand from 5-bromosalicylaldehyde and a suitable amine, which serves as a precursor for the synthesis of transition-metal catalysts.
Materials:
-
5-Bromosalicylaldehyde
-
N-(2-aminoethyl)piperazine
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 5-bromosalicylaldehyde (1 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add N-(2-aminoethyl)piperazine (1 mmol) dropwise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2 hours.
-
After reflux, allow the solution to cool to room temperature.
-
The resulting yellow solution of the Schiff base ligand (HL) can be used directly for the synthesis of metal complexes or the solvent can be removed under reduced pressure to yield the solid ligand.
Protocol 2: Synthesis of a Copper(II) Catalyst (Complex 2)
This protocol outlines the synthesis of a representative copper(II) complex using the Schiff base ligand (HL) prepared in Protocol 1.
Materials:
-
Schiff base ligand (HL) solution in methanol (from Protocol 1)
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
Methanol
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).
-
While stirring, slowly add the methanolic solution of CuCl2·2H2O to the methanolic solution of the Schiff base ligand (HL) from Protocol 1.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
A precipitate of the copper(II) complex will form.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
Protocol 3: Catalytic Epoxidation of Styrene
This protocol details the use of the synthesized copper(II) complex as a catalyst for the epoxidation of styrene.
Materials:
-
Copper(II) Complex 2
-
Styrene
-
Acetonitrile (solvent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) as the oxidant
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a reaction vial, add the copper(II) complex (0.01 mmol), styrene (1 mmol), and acetonitrile (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl hydroperoxide (2 mmol) to the reaction mixture.
-
Seal the vial and heat the mixture at 60°C with continuous stirring for 24 hours.
-
After cooling to room temperature, take an aliquot of the reaction mixture and analyze by gas chromatography to determine the conversion of styrene and the selectivity for styrene oxide.
Visualizations
Caption: Workflow for the synthesis of a copper(II) catalyst and its application in epoxidation.
Caption: A generalized proposed catalytic cycle for copper-catalyzed epoxidation of styrene.
References
Application Notes and Protocols for the Analytical Detection of 5-bromo-2-mercaptophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-bromo-2-mercaptophenol is a sulfur-containing aromatic compound of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. This document provides detailed application notes and protocols for the analysis of 5-bromo-2-mercaptophenol using common analytical techniques. The following methods are based on established procedures for structurally similar compounds and serve as a starting point for method development and validation.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical methods described. These values are estimates based on the analysis of similar compounds and may vary depending on the specific instrumentation and matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Expected Recovery (%) |
| High-Performance Liquid Chromatography (HPLC-UV) | 10 - 50 ng/mL | 50 - 150 ng/mL | > 0.999 | 95 - 105% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 - 10 ng/mL | 5 - 30 ng/mL | > 0.998 | 90 - 110% |
| Electrochemical Detection (e.g., Differential Pulse Voltammetry) | 15 nM | 50 nM | > 0.995 | 98 - 105%[1] |
High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of aromatic compounds. The following protocol is adapted from methods used for the analysis of other brominated phenols and aromatic compounds.[2][3][4][5]
Experimental Protocol
1.1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3][5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
5-bromo-2-mercaptophenol standard
-
Sample vials
1.2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[2] The exact ratio should be optimized to achieve good separation and peak shape. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of 5-bromo-2-mercaptophenol. A wavelength of maximum absorbance, likely in the range of 220-280 nm, should be selected.[5]
-
Injection Volume: 10 µL
1.3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of 5-bromo-2-mercaptophenol and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, filtration through a 0.45 µm filter may be sufficient. For solid samples, an extraction step (e.g., with methanol or acetonitrile) followed by filtration will be necessary.
1.4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of 5-bromo-2-mercaptophenol in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for 5-bromo-2-mercaptophenol.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the phenolic and thiol groups, derivatization of 5-bromo-2-mercaptophenol may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol
2.1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Helium (carrier gas)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., acetone, hexane)[6]
-
5-bromo-2-mercaptophenol standard
-
Sample vials with septa
2.2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
2.3. Derivatization and Sample Preparation:
-
Standard and Sample Derivatization:
-
To a known amount of standard or sample extract in a vial, add a suitable solvent.
-
Add an excess of the derivatization reagent (e.g., 100 µL of BSTFA).
-
Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Sample Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or other solid-phase extraction may be employed for complex matrices to extract the analyte before derivatization.[6]
2.4. Analysis Procedure:
-
Inject the derivatized standards and samples into the GC-MS.
-
Acquire data in full scan mode to identify the characteristic mass fragments of the derivatized 5-bromo-2-mercaptophenol.
-
For quantification, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions to enhance sensitivity and selectivity.
-
Create a calibration curve by plotting the peak area of a quantifier ion against the concentration of the derivatized standards.
-
Determine the concentration in the samples from the calibration curve.
Workflow Diagram
Caption: GC-MS analysis workflow for 5-bromo-2-mercaptophenol.
Electrochemical Detection Method
Electrochemical methods, such as differential pulse voltammetry (DPV), can offer high sensitivity for the detection of electroactive compounds like phenols and thiols.[1]
Experimental Protocol
3.1. Instrumentation and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode system:
-
Working electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
-
Phosphate buffer solution (PBS), 0.1 M, pH 6.0[1]
-
5-bromo-2-mercaptophenol standard
-
Electrochemical cell
3.2. Electrochemical Measurement Parameters (DPV):
-
Potential Range: -0.2 V to 1.0 V (to be optimized)
-
Modulation Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Step Potential: 5 mV
3.3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of 5-bromo-2-mercaptophenol in the PBS electrolyte.
-
Sample Preparation: Dilute liquid samples with the PBS buffer.[1] For solid samples, perform an extraction and dissolve the extract in the buffer.
3.4. Analysis Procedure:
-
Polish the working electrode (GCE) with alumina slurry, then sonicate in water and ethanol to clean the surface.
-
Place the three-electrode system in the electrochemical cell containing the sample or standard solution in PBS.
-
Record the differential pulse voltammogram by scanning the potential.
-
The oxidation of 5-bromo-2-mercaptophenol will produce a peak at a specific potential.
-
Construct a calibration curve by plotting the peak current against the concentration of the standards.
-
Determine the concentration in the samples from the calibration curve.
Logical Relationship Diagram
Caption: Principle of electrochemical detection of 5-bromo-2-mercaptophenol.
References
- 1. Frontiers | Direct and Sensitive Electrochemical Detection of Bisphenol A in Complex Environmental Samples Using a Simple and Convenient Nanochannel-Modified Electrode [frontiersin.org]
- 2. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Derivatization of 5-bromo-2-mercaptophenol for Improved Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2-mercaptophenol is a bifunctional molecule containing both a phenolic hydroxyl group and a thiol group. These functional groups, while providing chemical reactivity, can pose challenges for analytical characterization by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The polarity and potential for thermal degradation of the underivatized molecule can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For 5-bromo-2-mercaptophenol, derivatization can increase volatility and thermal stability for GC analysis, or enhance detectability for HPLC analysis. This document provides detailed application notes and protocols for the derivatization of 5-bromo-2-mercaptophenol to improve its analysis by GC-MS and HPLC.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of 5-bromo-2-mercaptophenol by capping the polar phenolic hydroxyl and thiol groups. Silylation is a common and effective method for the simultaneous derivatization of both functional groups. Acetylation can also be employed, primarily targeting the phenolic hydroxyl group, but potentially reacting with the thiol group as well under appropriate conditions.
A. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation replaces the active hydrogens of the phenol and thiol groups with a non-polar trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent suitable for this purpose.[1][2][3]
Experimental Protocol:
-
Sample Preparation: Prepare a standard solution of 5-bromo-2-mercaptophenol in a dry, aprotic solvent (e.g., acetonitrile, pyridine, or acetone) at a concentration range of 1-100 µg/mL. For unknown samples, perform a suitable extraction and dissolve the dried extract in the same solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a sealed reaction vial, add 100 µL of BSTFA (with or without 1% TMCS as a catalyst).
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes. Reaction time and temperature may need optimization. A study on the silylation of various phenols showed that the reaction can be completed in 15 seconds at room temperature when performed in acetone.[3]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (suggested):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (suggested):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Expected Quantitative Data (based on similar compounds):
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | [4] |
| Linearity (R²) | > 0.99 | [1] |
| Recovery | 85 - 115% | [4] |
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for Silylation Derivatization for GC-MS Analysis.
B. Acetylation using Acetic Anhydride
Acetylation with acetic anhydride is another effective method, particularly for phenols.[1] This reaction can be performed under basic conditions.
Experimental Protocol:
-
Sample Preparation: Prepare a standard solution of 5-bromo-2-mercaptophenol in a suitable solvent (e.g., methyl tert-butyl ether or toluene) at a concentration range of 0.5-250 ng/mL.[1]
-
Derivatization Reaction:
-
To 1 mL of the sample solution, add 100 µL of a catalyst solution (e.g., 1 M potassium carbonate).
-
Add 50 µL of acetic anhydride.
-
Vortex the mixture for 1 minute and let it stand at room temperature for 15 minutes.
-
-
Extraction:
-
Add 1 mL of hexane and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system using similar conditions as described for the silylation method.
-
Expected Quantitative Data (based on bromophenols):
| Parameter | Expected Value | Reference |
| Detection Limits | 0.39 - 1.26 pg | [1] |
| Correlation Coefficients (R²) | 0.9948 - 0.9999 | [1] |
| Linear Range | 0.5 - 250 ng/mL | [1] |
Experimental Workflow for Acetylation:
Caption: Workflow for Acetylation Derivatization for GC-MS Analysis.
II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors.
A. Derivatization with 4-Nitrobenzoyl Chloride (4-NB-Cl) for UV Detection
4-Nitrobenzoyl chloride reacts with the phenolic hydroxyl group to form a derivative with strong UV absorbance.[5][6]
Experimental Protocol:
-
Sample Preparation: Prepare a standard solution of 5-bromo-2-mercaptophenol in a suitable solvent (e.g., acetonitrile) at a concentration range of 0.02-0.9 mg/L.[5]
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a reaction vial, add 100 µL of borate buffer (pH 8.5).
-
Add 100 µL of 4-NB-Cl solution (2 mg/mL in acetonitrile).
-
Heat the mixture at 50°C for 1 minute.[5]
-
-
HPLC-UV Analysis:
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
-
HPLC Conditions (suggested):
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.[5]
-
-
Expected Quantitative Data (based on phenols):
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L | [5] |
| Linearity (R²) | ≥ 0.9928 | [5] |
| Recovery | 87.5 - 105.2% | [5] |
Logical Relationship for HPLC-UV Derivatization:
Caption: Logic of Derivatization for Enhanced HPLC-UV Detection.
B. Derivatization with Monobromobimane (MBB) for Fluorescence Detection
Monobromobimane is a highly specific reagent for derivatizing thiol groups to produce intensely fluorescent derivatives.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a standard solution of 5-bromo-2-mercaptophenol in a suitable buffer (e.g., borate buffer, pH 8.0).
-
Derivatization Reaction:
-
To 500 µL of the sample solution, add 10 µL of a 50 mM solution of MBB in acetonitrile.
-
Incubate the mixture in the dark at room temperature for 15 minutes.
-
Stop the reaction by adding 10 µL of 1 M citric acid.
-
-
HPLC-Fluorescence Analysis:
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
HPLC Conditions (suggested):
-
Expected Quantitative Data (based on thiols):
| Parameter | Expected Value | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Recovery | > 96% | [7] |
| Coefficient of Variation | < 2% | [7] |
Signaling Pathway Analogy for Thiol Derivatization:
Caption: Pathway for Thiol Derivatization leading to Fluorescence.
III. Considerations for Simultaneous vs. Selective Derivatization
Given the presence of two reactive functional groups, the choice of derivatization strategy will depend on the analytical goal.
-
Simultaneous Derivatization: Silylation with reagents like BSTFA is expected to derivatize both the phenolic hydroxyl and the thiol group, providing a single, stable derivative for GC-MS analysis. This is advantageous for comprehensive analysis of the molecule.
-
Selective Derivatization:
-
Thiol-selective: Monobromobimane (MBB) is highly selective for thiols, allowing for targeted analysis of the mercapto- functionality by HPLC with fluorescence detection.[7]
-
Phenol-selective: Under controlled conditions (e.g., mildly basic pH), acylating agents like 4-nitrobenzoyl chloride are expected to preferentially react with the more acidic phenolic hydroxyl group over the thiol group. However, some reaction with the thiol group may occur, and reaction conditions should be carefully optimized for selectivity.
-
Conclusion
The derivatization of 5-bromo-2-mercaptophenol is a crucial step for its accurate and sensitive analysis by chromatographic methods. For GC-MS, silylation with BSTFA offers a robust method for the simultaneous derivatization of both the phenol and thiol groups, significantly improving volatility and thermal stability. For HPLC analysis, selective derivatization of the phenol group with 4-nitrobenzoyl chloride enhances UV detection, while derivatization of the thiol group with monobromobimane provides high sensitivity through fluorescence detection. The choice of the derivatization reagent and method should be guided by the analytical instrumentation available and the specific goals of the analysis. The provided protocols, based on established methods for similar compounds, offer a strong starting point for method development and validation.
References
- 1. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC Technical Tip [discover.phenomenex.com]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of 5-Bromo-2-Mercaptophenol in the Synthesis of Enzyme Inhibitors: An Overview of Related Moieties in Drug Discovery
Researchers, scientists, and drug development professionals often explore a vast chemical space in the quest for novel enzyme inhibitors. While a direct and detailed application of 5-bromo-2-mercaptophenol in the synthesis of specific enzyme inhibitors is not extensively documented in publicly available research, an analysis of its core structural components—a brominated phenol and a thiophenol—provides valuable insights into its potential utility in medicinal chemistry. The strategic incorporation of halogen atoms, particularly bromine, and the presence of a reactive thiol group are well-established strategies in the design of bioactive molecules.
The brominated phenol moiety is a common feature in a variety of pharmacologically active compounds. Bromine, being an electron-withdrawing group, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, brominated phenols and their derivatives have been investigated for their antimicrobial and anticancer activities. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the specific recognition of a ligand by a protein's active site.
Similarly, the thiophenol group is a key pharmacophore in the design of various enzyme inhibitors. The thiol (-SH) group is nucleophilic and can form covalent or non-covalent interactions with enzyme active sites. For example, thiol-containing compounds are known to interact with the zinc ions present in the active sites of metalloproteinases, leading to their inhibition. Substituted thiophenols are recognized as important intermediates in the synthesis of various therapeutic agents, including thrombin inhibitors.
General Synthetic Strategies and Potential Applications
While specific protocols for 5-bromo-2-mercaptophenol are not available, general synthetic routes for related compounds can provide a framework for its potential use. The synthesis of enzyme inhibitors often involves multi-step reactions where a core scaffold is functionalized to optimize its interaction with the target enzyme.
A plausible, though hypothetical, workflow for utilizing a 5-bromo-2-mercaptophenol scaffold is outlined below. This workflow is based on common organic synthesis and drug discovery principles.
Figure 1. A generalized workflow for the potential use of a 5-bromo-2-mercaptophenol scaffold in drug discovery.
Potential Enzyme Targets
Based on the known activities of related compounds, derivatives of 5-bromo-2-mercaptophenol could potentially target a range of enzymes.
-
Protein Tyrosine Phosphatases (PTPs): The thiol group could interact with the active site cysteine residue of PTPs.
-
Matrix Metalloproteinases (MMPs): The thiol could act as a zinc-binding group.
-
Kinases: The aromatic core could be elaborated to fit into the ATP-binding pocket of various kinases. For example, substituted thiophenes have been explored as inhibitors of p38α MAPK.
-
Cysteine Proteases: The thiol could form a disulfide bond with an active site cysteine.
Conclusion
While the direct application of 5-bromo-2-mercaptophenol in the synthesis of enzyme inhibitors is not well-documented, its constituent chemical features suggest it could serve as a valuable starting material or scaffold in medicinal chemistry. The presence of both a brominated phenol and a thiophenol moiety offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various enzyme targets. Future research may yet uncover specific and potent enzyme inhibitors derived from this versatile chemical building block. For now, researchers can draw inspiration from the vast literature on the use of brominated aromatics and thiophenols in the design of biologically active molecules.
Application Notes and Protocols: Phenol, 5-bromo-2-mercapto- in Materials Science
A comprehensive search for the applications of Phenol, 5-bromo-2-mercapto- in materials science did not yield specific results outlining its use in this field. The scientific and commercial literature available through extensive searches does not contain detailed application notes, experimental protocols, or quantitative data related to the use of this specific molecule in the development of new materials.
While the individual functional groups, such as phenols, mercaptans, and brominated aromatic compounds, are utilized in materials science for various purposes like polymer synthesis, surface functionalization, and as precursors for electronic materials, the specific combination in "Phenol, 5-bromo-2-mercapto-" does not appear to be a commonly studied or utilized compound in this context.
Researchers and scientists interested in the potential applications of this molecule may consider exploring its synthesis and subsequent investigation in areas where its unique combination of functional groups could be advantageous. For instance, the thiol (-SH) group offers a reactive site for anchoring to metal surfaces or participation in thiol-ene click chemistry, while the bromo-phenol structure could be a precursor for polymerization or further functionalization.
Given the absence of specific data, we are unable to provide the requested detailed application notes, protocols, data tables, and visualizations for "Phenol, 5-bromo-2-mercapto-" in materials science applications at this time. Further primary research would be required to establish its utility and develop corresponding protocols.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-mercaptophenol
Welcome to the technical support center for the synthesis and handling of 5-Bromo-2-mercaptophenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Bromo-2-mercaptophenol?
A promising and frequently employed method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement.[1][2][3] This multi-step process involves the conversion of a phenol to an O-aryl thiocarbamate, which then undergoes thermal or catalyzed rearrangement to an S-aryl thiocarbamate, followed by hydrolysis to yield the desired thiophenol.[4] For the synthesis of 5-Bromo-2-mercaptophenol, the starting material would be the readily available 4-bromophenol.
Q2: What are the typical challenges encountered during the synthesis of 5-Bromo-2-mercaptophenol?
The primary challenges in the synthesis of 5-Bromo-2-mercaptophenol and other thiophenols include:
-
Oxidation to Disulfide: Thiols are susceptible to oxidation, leading to the formation of the corresponding disulfide (bis(5-bromo-2-hydroxyphenyl) disulfide). This is a common side reaction, especially in the presence of air or other oxidizing agents.[5]
-
High Rearrangement Temperature: The traditional Newman-Kwart rearrangement often requires high temperatures (200-300 °C), which can lead to side reactions and decomposition of thermally sensitive substrates.[4][6]
-
Purification Difficulties: The final product may be contaminated with starting materials, the disulfide byproduct, or residues from protecting groups, necessitating careful purification.
Q3: How can I minimize the formation of the disulfide byproduct?
To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during the final deprotection and work-up steps. Using degassed solvents can also be beneficial. If disulfide formation is still an issue, the disulfide can be isolated and then reduced back to the thiol using a suitable reducing agent.
Q4: Are there milder alternatives to the high-temperature Newman-Kwart rearrangement?
Yes, palladium-catalyzed and photoredox-catalyzed versions of the Newman-Kwart rearrangement have been developed, which can proceed at significantly lower temperatures (e.g., 100 °C for palladium catalysis or even room temperature for photoredox catalysis).[6] These methods can improve yields and reduce the formation of byproducts, especially for sensitive substrates.
Q5: What are suitable protecting groups for the hydroxyl and thiol functionalities?
Protecting groups may be necessary to prevent unwanted side reactions. The choice of protecting group depends on the specific reaction conditions.
-
For the hydroxyl group: Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TMS, TBDMS).
-
For the thiol group: The thiol can be protected as a thioether or a disulfide, which can be cleaved later in the synthesis.
Q6: How can I purify the final 5-Bromo-2-mercaptophenol product?
Purification is typically achieved through column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the product and any impurities. It is important to monitor the purification process carefully, for instance by using thin-layer chromatography (TLC), to ensure complete separation.
Troubleshooting Guides
Problem 1: Low yield in the Newman-Kwart Rearrangement Step
| Possible Cause | Suggested Solution |
| Insufficient Temperature | The traditional Newman-Kwart rearrangement is a thermal process and requires high temperatures. Ensure the reaction is heated to the appropriate temperature (typically 200-300 °C) for a sufficient amount of time. Consider using a high-boiling solvent like diphenyl ether.[4] |
| Substrate Decomposition | High temperatures can lead to decomposition. Consider using a catalyzed version of the reaction (e.g., palladium or photoredox catalysis) which allows for milder reaction conditions.[6] |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Side Reactions | Electron-rich aromatic systems may have higher activation barriers, and thermally sensitive groups can lead to side products. Flash vacuum pyrolysis can be an alternative for such substrates.[8] |
Problem 2: Significant Disulfide Formation
| Possible Cause | Suggested Solution |
| Oxidation during work-up | Perform the final hydrolysis and extraction steps under an inert atmosphere (N₂ or Ar). Use degassed solvents and water. |
| Air Sensitivity of the Thiol | Handle the purified 5-Bromo-2-mercaptophenol under an inert atmosphere and store it in a tightly sealed container in a cool, dark place. |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from oxidizing impurities. |
| Inefficient Reduction of Disulfide | If disulfide is the major product after an attempted synthesis, isolate it and perform a reduction step. Common reducing agents for disulfides include sodium borohydride followed by acidification.[5] |
Experimental Protocols
Proposed Synthesis of 5-Bromo-2-mercaptophenol via Newman-Kwart Rearrangement
This protocol is a general guideline based on the well-established Newman-Kwart rearrangement. Optimization of specific conditions may be required.
Step 1: Synthesis of O-(4-bromophenyl) dimethylthiocarbamate
-
To a solution of 4-bromophenol (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain O-(4-bromophenyl) dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(5-bromo-2-hydroxyphenyl) dimethylthiocarbamate
-
Thermal Method: Heat the O-(4-bromophenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C under an inert atmosphere.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Catalytic Method: Alternatively, use a palladium catalyst such as [Pd(tBu₃P)₂] in a suitable solvent at a lower temperature (e.g., 100 °C).[6]
-
After completion, cool the reaction mixture and purify the crude S-(5-bromo-2-hydroxyphenyl) dimethylthiocarbamate by column chromatography.
Step 3: Hydrolysis to 5-Bromo-2-mercaptophenol
-
Dissolve the purified S-(5-bromo-2-hydroxyphenyl) dimethylthiocarbamate in a suitable solvent such as methanol or ethanol.
-
Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess), in water.
-
Reflux the mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 5-Bromo-2-mercaptophenol, by column chromatography.
Visualizing the Workflow
Below are diagrams illustrating the synthetic pathway and a general troubleshooting logic.
Caption: Synthetic workflow for 5-Bromo-2-mercaptophenol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Thiophenol - Wikipedia [en.wikipedia.org]
- 6. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. rsc.org [rsc.org]
- 8. Newman-Kwart Rearrangement [organic-chemistry.org]
Technical Support Center: Purification of 5-Bromo-2-Mercaptophenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-bromo-2-mercaptophenol and its derivatives. The information provided is based on general principles of organic chemistry and purification techniques for related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-bromo-2-mercaptophenol derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Isolation | Incomplete reaction or presence of side-products from synthesis (e.g., isomers, starting materials). | Optimize reaction conditions. Purify the crude product using column chromatography or recrystallization. |
| Incomplete removal of reagents or catalysts. | Ensure proper work-up procedures, including aqueous washes to remove acids, bases, or inorganic salts. | |
| Product is a Discolored (e.g., Yellow or Brown) Oil or Solid | Air oxidation of the thiol group to form disulfides, which are often colored impurities. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Use degassed solvents for chromatography and recrystallization. |
| Presence of residual bromine from the synthesis. | Wash the crude product with a solution of a mild reducing agent, such as sodium bisulfite, during the work-up. | |
| Difficulty in Recrystallization | The compound may be an oil at room temperature or have high solubility in common solvents. | Try a co-solvent system (e.g., ethyl acetate/hexanes, methanol/water) to induce crystallization. Cooling the solution to lower temperatures may also be effective. |
| Presence of impurities that inhibit crystal formation. | First, attempt to purify the compound by column chromatography to remove impurities before recrystallization. | |
| Multiple Spots on TLC, Even After Purification | The compound may be unstable on the silica gel of the TLC plate. | Add a small amount of a non-polar solvent to the TLC chamber to reduce streaking. For acidic compounds, a small amount of acetic acid in the eluent can improve the spot shape. |
| Co-eluting impurities that are difficult to separate. | Try a different solvent system for TLC and column chromatography with different polarity. | |
| Low Yield After Purification | Loss of product during multiple purification steps. | Optimize each purification step to minimize losses. Consider using a more efficient single purification method if possible. |
| Decomposition of the product during purification. | Avoid high temperatures and prolonged exposure to air. Use milder purification conditions where feasible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 5-bromo-2-mercaptophenol?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. These may include:
-
Unreacted 2-mercaptophenol: The starting material may not have fully reacted.
-
Isomeric bromophenols: Bromination can sometimes lead to the formation of other isomers, such as 3-bromo-2-mercaptophenol or dibrominated products.
-
Disulfides: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide, which can be a significant impurity.
-
Protected thiol byproducts: If a protecting group strategy is used for the thiol, incomplete deprotection can result in impurities.
Q2: What is the recommended method for purifying 5-bromo-2-mercaptophenol?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a good option if the crude product is a solid and the impurities have different solubilities. A variety of solvent systems can be screened.
-
Column Chromatography: This is a versatile method for separating the desired compound from a mixture of impurities. Silica gel is a common stationary phase, and a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used for elution.
Q3: How can I monitor the purity of 5-bromo-2-mercaptophenol derivatives?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q4: How can I prevent the oxidation of the thiol group during purification?
A4: To minimize the formation of disulfide impurities, the following precautions are recommended:
-
Work under an inert atmosphere (nitrogen or argon) when possible.
-
Use degassed solvents for all purification steps.
-
Avoid excessive heat and prolonged exposure to air.
-
If disulfide formation is a significant issue, the disulfide can be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) followed by repurification.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Protocol for Column Chromatography
-
TLC Analysis: Determine a suitable solvent system for separation using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. A common solvent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Protocol for Reduction of Disulfide Impurities
-
Dissolution: Dissolve the impure product containing the disulfide in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or THF).
-
Reduction: Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a slight excess. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the disulfide is no longer observed.
-
Work-up and Re-purification: After the reaction is complete, perform an appropriate work-up to remove the reducing agent and its byproducts. The product should then be re-purified by column chromatography or recrystallization.
Data Presentation
Table 1: Potential Recrystallization Solvent Systems
| Solvent/Co-solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | Good for compounds with moderate polarity. The ratio can be adjusted to optimize solubility and crystal formation. |
| Methanol / Water | High | Suitable for more polar compounds. Water acts as an anti-solvent. |
| Dichloromethane / Hexanes | Low to Medium | Dichloromethane is a good solvent for many organic compounds, and hexanes can be used as an anti-solvent. |
| Toluene | Low | Can be effective for aromatic compounds. |
| Isopropanol | Medium | A single solvent that can be effective for compounds of intermediate polarity. |
Table 2: Generic HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the purification and analysis of 5-bromo-2-mercaptophenol.
Caption: Troubleshooting logic for common purification challenges.
overcoming low yields in the synthesis of Phenol, 5-bromo-2-mercapto-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-bromo-2-mercaptophenol.
Troubleshooting Guides
Low yields in the synthesis of 5-bromo-2-mercaptophenol can arise from various factors, including incomplete reactions, side product formation, and purification challenges. Below are troubleshooting guides for common issues encountered during plausible synthetic routes.
Scenario 1: Low Yield in the Thiolation of 4-bromophenol
A common strategy for synthesizing mercaptophenols involves the introduction of a sulfur-containing functional group onto the phenol ring, followed by reduction. Low yields in this step are often due to the formation of side products and incomplete conversion.
Problem: Thin Layer Chromatography (TLC) analysis after the initial thiolation reaction shows multiple spots, including unreacted starting material.
| Possible Cause | Recommended Solution |
| Insufficient Reagent | Ensure the molar ratio of the thiolation reagent (e.g., sulfur monochloride) to 4-bromophenol is optimized. A slight excess of the thiolation reagent may be required to drive the reaction to completion. |
| Reaction Temperature Too Low | Some thiolation reactions are mildly exothermic. However, if the activation energy is not met, the reaction may proceed slowly or not at all. Consider a modest increase in the reaction temperature, while monitoring for side product formation. |
| Formation of Disulfides and other Side Products | The reaction of phenols with sulfur chlorides can lead to the formation of various sulfur-containing side products.[1] Ensure dropwise addition of the reagent and maintain a consistent reaction temperature to minimize these. |
| Incomplete Reduction | If the low yield is observed after the reduction step (e.g., with zinc and acid), ensure that the reducing agent is fresh and used in sufficient excess. The reduction of the intermediate sulfur compound to the thiol can be slow and may require extended reaction times (e.g., 16 hours).[1] |
Scenario 2: Low Yield in the Bromination of 2-mercaptophenol (or a protected precursor)
Selective bromination of a phenol ring requires careful control of reaction conditions to avoid over-bromination or reaction at undesired positions.
Problem: The final product is a mixture of mono-, di-, and un-brominated compounds.
| Possible Cause | Recommended Solution |
| Harsh Brominating Agent | Using elemental bromine can be aggressive. Consider a milder brominating agent such as N-Bromosuccinimide (NBS) to improve selectivity. |
| Reaction Conditions Too Severe | High temperatures can lead to over-bromination. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate. |
| Lack of Protecting Group | The hydroxyl and mercapto groups are activating and can direct bromination to multiple positions. Consider protecting one or both groups to control the regioselectivity of the bromination. For example, the hydroxyl group can be protected as an acetate ester.[2] |
| Thiol Oxidation | The thiol group is sensitive to oxidation by some brominating agents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to disulfides. |
Frequently Asked Questions (FAQs)
Q1: My final product appears to be decomposing during purification. How can I prevent this?
A1: The thiol group in 5-bromo-2-mercaptophenol is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of disulfides.
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Purification under Inert Atmosphere: Perform column chromatography and other purification steps under an inert atmosphere (nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Chelating Agents: Traces of metal ions can catalyze thiol oxidation. Adding a small amount of a chelating agent like EDTA during workup can be beneficial.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Q2: I am having trouble with the Fries rearrangement of a protected bromophenol. What can I do to improve the yield?
A2: The Fries rearrangement, often used to introduce an acyl group ortho or para to a hydroxyl group, can be sensitive to reaction conditions.
-
Catalyst Quality: Use anhydrous aluminum chloride of high purity. The catalyst is moisture-sensitive and its activity can be significantly reduced by improper handling.[3][4]
-
Temperature Control: The reaction temperature is critical. For many Fries rearrangements, a temperature range of 110-160 °C is employed.[3][4] Optimize the temperature for your specific substrate.
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Solvent Choice: While some Fries rearrangements are performed neat, using a suitable solvent can improve yields and simplify workup.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides the issues mentioned above, be mindful of:
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S-Alkylation: Thiol groups are nucleophilic and can react with alkylating agents. If any reagents or intermediates have alkyl halide functionalities, this could lead to undesired S-alkylation.[5]
-
Thiol-Ene Reaction: If your synthetic route involves intermediates with double bonds, the thiol group could potentially undergo a thiol-ene reaction.
-
Over-bromination: As discussed, the phenol ring is activated, and controlling the stoichiometry of the brominating agent is crucial to prevent the formation of di- or tri-brominated products.
Experimental Protocols
The following are generalized experimental protocols based on related syntheses. These should be adapted and optimized for the specific synthesis of 5-bromo-2-mercaptophenol.
Protocol 1: Synthesis of a Mercaptophenol via Thiolation and Reduction
This protocol is adapted from a general procedure for the synthesis of 4-mercaptophenols.[1]
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Sulfuration: Dissolve the starting phenol (e.g., 4-bromophenol) in anhydrous methanol at room temperature. Add sulfur monochloride dropwise. The reaction is often mildly exothermic. Stir the mixture for approximately one hour at room temperature. Monitor the reaction by TLC.
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Reduction: To the crude sulfuration mixture, add granular zinc in excess, followed by concentrated hydrochloric acid. Stir the heterogeneous mixture at room temperature for an extended period (e.g., 16 hours) until the reduction is complete as monitored by TLC.
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Workup: Separate the organic layer and wash it with water. Neutralize the reaction by quenching with a saturated sodium bicarbonate solution. Evaporate the solvents under reduced pressure. Extract the organic residue with a suitable solvent like ethyl acetate, wash with water, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel chromatography.
Protocol 2: Bromination of a Protected Phenol
This protocol is based on the bromination of a protected o-methoxyphenol.[2]
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Protection: Protect the phenolic hydroxyl group as an acetate by reacting with acetic anhydride.
-
Bromination: Dissolve the protected phenol in a suitable solvent (e.g., DMF). Add a catalytic amount of iron powder. Heat the mixture to 70-80 °C and add bromine dropwise. Maintain the temperature for several hours.
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Workup: Pour the reaction mixture into water and extract with ethyl acetate. Concentrate the organic layer to obtain the crude brominated product.
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Deprotection: Deprotect the hydroxyl group to yield the brominated phenol.
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Purification: Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Plausible synthetic routes to 5-bromo-2-mercaptophenol.
Caption: Troubleshooting flowchart for low synthesis yields.
References
- 1. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents [patents.google.com]
- 2. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 3. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 5-Bromo-2-Mercaptophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-2-mercaptophenol. The following sections address common side reactions and provide guidance on reaction conditions to achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 5-bromo-2-mercaptophenol?
A1: 5-Bromo-2-mercaptophenol has two primary nucleophilic sites susceptible to functionalization: the phenoxide ion (formed under basic conditions) and the thiophenoxide ion (also formed under basic conditions). The thiophenoxide is generally the more nucleophilic of the two, making S-functionalization more favorable under many conditions.
Q2: What are the most common side reactions observed during the functionalization of 5-bromo-2-mercaptophenol?
A2: The most common side reactions include:
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O-alkylation/O-acylation: Reaction at the hydroxyl group when S-functionalization is intended.
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Disulfide Bond Formation: Oxidation of the thiol group to form bis(5-bromo-2-hydroxyphenyl) disulfide.
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Over-alkylation/Over-acylation: Multiple functional groups being added to the molecule, particularly if harsh reaction conditions are used.
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C-alkylation: Alkylation of the aromatic ring, although this is less common compared to O- and S-alkylation.[1]
Q3: How can I favor S-alkylation over O-alkylation?
A3: To favor S-alkylation, it is crucial to control the reaction conditions. Since the thiophenoxide is a softer nucleophile than the phenoxide, using softer electrophiles and polar aprotic solvents can enhance selectivity for the sulfur atom. Employing a weaker base that selectively deprotonates the more acidic thiol group over the phenol can also improve S-selectivity.
Q4: How can I prevent the formation of the disulfide byproduct?
A4: Disulfide formation is an oxidative process. To minimize this side reaction, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using degassed solvents can also be beneficial. Additionally, avoiding the use of oxidizing agents is critical.
Troubleshooting Guides
Problem 1: Low yield of the desired S-alkylated product and a significant amount of O-alkylated byproduct.
Possible Causes:
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Strong Base: Using a strong base (e.g., sodium hydride) can deprotonate both the thiol and the phenol, leading to a mixture of O- and S-alkylated products.
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Hard Electrophile: Hard electrophiles, such as methyl iodide, have a higher propensity to react with the harder oxygen nucleophile.
-
Protic Solvent: Protic solvents can solvate the phenoxide ion to a lesser extent than the thiophenoxide, potentially increasing the reactivity of the oxygen.
Solutions:
| Parameter | Recommendation to Favor S-Alkylation | Recommendation to Favor O-Alkylation |
| Base | Use a milder base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). | Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Solvent | Use a polar aprotic solvent such as acetone, acetonitrile (MeCN), or dimethylformamide (DMF). | Aprotic solvents are still generally preferred, but solvent choice is less critical than the base and electrophile. |
| Electrophile | Use a softer electrophile like benzyl bromide or allyl bromide. | Use a harder electrophile like methyl iodide or dimethyl sulfate. |
| Temperature | Lower reaction temperatures can sometimes improve selectivity. | Room temperature or slightly elevated temperatures are typically sufficient. |
Experimental Protocol: Selective S-Alkylation with Benzyl Bromide
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Dissolve 5-bromo-2-mercaptophenol (1.0 eq) in acetone.
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Add potassium carbonate (1.5 eq).
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Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
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Add benzyl bromide (1.1 eq) dropwise.
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Continue stirring at room temperature and monitor the reaction progress by TLC.
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Upon completion, filter the solid and concentrate the filtrate.
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Purify the crude product by column chromatography.
Problem 2: Formation of a significant amount of bis(5-bromo-2-hydroxyphenyl) disulfide.
Possible Causes:
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Presence of Oxygen: The reaction was not performed under an inert atmosphere.
-
Oxidizing Impurities: Solvents or reagents may contain oxidizing impurities.
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Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.
Solutions:
| Parameter | Recommendation for Minimizing Disulfide Formation |
| Atmosphere | Always perform the reaction under a positive pressure of an inert gas (N₂ or Ar). |
| Solvents | Use freshly distilled or degassed solvents. |
| Reagents | Ensure all reagents are free from peroxides or other oxidizing impurities. |
| Temperature | Maintain the lowest effective temperature for the desired reaction. |
Experimental Protocol: Minimizing Disulfide Formation during S-Acylation
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Degas all solvents by bubbling nitrogen through them for at least 30 minutes.
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To a solution of 5-bromo-2-mercaptophenol (1.0 eq) in degassed THF under a nitrogen atmosphere, add triethylamine (1.2 eq) at 0 °C.
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Slowly add benzoyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with saturated aqueous sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify by column chromatography.
Experimental Workflows & Signaling Pathways
The functionalization of 5-bromo-2-mercaptophenol is a key step in the synthesis of various compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. The following diagram illustrates a typical experimental workflow.
The following diagram illustrates the logical troubleshooting process when encountering a mixture of O- and S-functionalized products.
References
Technical Support Center: Improving Regioselectivity of Reactions with 5-Bromo-2-mercaptophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-2-mercaptophenol. The following information is designed to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution reactions on 5-bromo-2-mercaptophenol?
A1: The regioselectivity of electrophilic aromatic substitution (EAS) on 5-bromo-2-mercaptophenol is primarily determined by the directing effects of the three substituents on the aromatic ring: the hydroxyl (-OH), mercapto (-SH), and bromo (-Br) groups.
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Hydroxyl (-OH) and Mercapto (-SH) Groups: Both the hydroxyl and mercapto groups are strong activating groups and are ortho, para-directors.[1][2][3] They donate electron density to the benzene ring through resonance, increasing the nucleophilicity of the ortho and para positions.
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Bromo (-Br) Group: The bromo group is a deactivating group due to its inductive electron-withdrawing effect. However, due to the presence of lone pairs, it also acts as an ortho, para-director.[4]
The overall regioselectivity will be a result of the combined influence of these groups, with the strongly activating hydroxyl and mercapto groups having the most significant impact.
Q2: Which positions on the 5-bromo-2-mercaptophenol ring are most susceptible to electrophilic attack?
A2: The positions most activated towards electrophilic attack are those ortho and para to the powerful activating -OH and -SH groups. The directing effects of the substituents are additive. Therefore, the positions C4 and C6 are the most likely sites for electrophilic substitution. The C3 position is deactivated by the adjacent electron-withdrawing bromine atom.
Q3: How can I control the regioselectivity of alkylation or acylation reactions with this compound?
A3: Controlling the regioselectivity of alkylation and acylation can be challenging due to the multiple activated sites. Key strategies include:
-
Choice of Catalyst: Lewis acids like ZnCl₂ or FeCl₃ can be used to promote ortho-acylation of phenols.[5][6] Rhenium complexes have been shown to catalyze ortho-alkylation of phenols.[7] The use of solid acid catalysts like ZSM-5 can favor para-acylation.[8]
-
Protecting Groups: Temporarily protecting one or more of the reactive functional groups is a common and effective strategy to direct the reaction to a specific position.[9][10] For instance, protecting the more acidic phenolic hydroxyl group could allow for selective reaction at a position activated by the mercapto group.
-
Reaction Conditions: Modifying reaction parameters such as temperature, solvent, and the nature of the electrophile can influence the regiochemical outcome. Steric hindrance from bulkier electrophiles may favor substitution at the less hindered position.[1][4]
Q4: Are there any known side reactions to be aware of when working with 5-bromo-2-mercaptophenol?
A4: Yes, the mercapto group is susceptible to oxidation, which can lead to the formation of disulfide bridges, especially under oxidizing conditions. It is also a potent nucleophile and can compete with the aromatic ring in reactions with electrophiles, leading to S-alkylation or S-acylation. Careful selection of reaction conditions and, if necessary, protection of the thiol group can mitigate these side reactions.
Troubleshooting Guides
| Problem | Possible Causes | Suggested Solutions |
| Low or no regioselectivity (mixture of isomers) | Competing directing effects of the -OH, -SH, and -Br groups. Reaction conditions are not optimized for selectivity. | Employ a protecting group strategy to block one of the activating groups. Screen different catalysts (e.g., Lewis acids, solid acids) to favor a specific isomer. Vary the reaction temperature; lower temperatures often increase selectivity. Use a bulkier electrophile to favor the sterically less hindered position. |
| Preferential reaction at the sulfur atom (S-alkylation/acylation) | The mercapto group is a strong nucleophile. | Protect the mercapto group before carrying out the desired reaction on the aromatic ring. Common protecting groups for thiols include benzyl ethers or thioacetals. Use a less reactive electrophile or milder reaction conditions. |
| Formation of disulfide byproducts | Oxidation of the mercapto group. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use degassed solvents. Add a reducing agent to the workup if disulfide formation is suspected. |
| Low overall yield | Deactivation of the catalyst. Competing side reactions. Steric hindrance at the desired reaction site. | Ensure the catalyst is not being poisoned by the sulfur atom; a catalyst screen may be necessary. Optimize reaction conditions (temperature, concentration, reaction time) to minimize side reactions. If steric hindrance is a major issue, consider a multi-step synthetic route with a less hindered intermediate. |
Experimental Protocols
Representative Protocol for Regioselective Ortho-Acylation of a Phenol Derivative
This protocol is a general guideline based on methods for the ortho-acylation of phenols and should be optimized for 5-bromo-2-mercaptophenol.
Materials:
-
5-bromo-2-mercaptophenol
-
Acylating agent (e.g., acetic anhydride or acetyl chloride)
-
Lewis acid catalyst (e.g., anhydrous ZnCl₂ or FeCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 5-bromo-2-mercaptophenol (1 equivalent) and the anhydrous solvent.
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Cool the mixture in an ice bath.
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Under a constant stream of inert gas, add the Lewis acid catalyst (1.1 to 2 equivalents) portion-wise, ensuring the temperature remains low.
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Slowly add the acylating agent (1 to 1.2 equivalents) dropwise to the cooled suspension.
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After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux (monitor by TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it into a mixture of ice and dilute HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Note: The mercapto group may require protection prior to this reaction to prevent S-acylation.
Visualizations
References
- 1. organic chemistry - Effects Guiding Electrophilic Aromatic Substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhenium-catalyzed regioselective alkylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting Groups In Organic Synthesis [jornadascyt2023.sanfrancisco.utn.edu.ar]
Technical Support Center: 5-Bromo-2-mercaptophenol Experiments
Welcome to the technical support center for experiments involving 5-bromo-2-mercaptophenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with 5-bromo-2-mercaptophenol?
A1: 5-Bromo-2-mercaptophenol is a chemical that requires careful handling in a well-ventilated laboratory, preferably within a fume hood. All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q2: How should 5-bromo-2-mercaptophenol be stored to ensure its stability?
A2: Due to the thiol group's susceptibility to oxidation, 5-bromo-2-mercaptophenol should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is advisable to store the compound in a cool, dry, and dark place to prevent degradation.
Q3: What are the common impurities found in 5-bromo-2-mercaptophenol, and how can they be identified?
A3: A common impurity is the corresponding disulfide, formed by the oxidation of the thiol groups of two molecules. This can occur during synthesis, purification, or storage. Other potential impurities may include starting materials from the synthesis or byproducts from side reactions. These impurities can typically be identified and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Synthesis
Problem 1: Low yield during the synthesis of 5-bromo-2-mercaptophenol from 4-bromophenol.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature, or adding a fresh portion of the limiting reagent. |
| Side reactions | Over-bromination or formation of other regioisomers can occur. Optimize the reaction conditions, such as temperature and the rate of addition of the brominating agent. Using a protecting group for the hydroxyl function before bromination can improve selectivity. |
| Degradation of product | The thiol group is sensitive to oxidation. Ensure all reactions are carried out under an inert atmosphere (N2 or Ar). Degas all solvents prior to use. |
| Inefficient work-up | Product may be lost during the extraction or washing steps. Ensure the pH of the aqueous layer is optimized for the extraction of the phenolic product. Perform multiple extractions with a suitable organic solvent. |
Problem 2: Difficulty in converting a phenol to the corresponding thiol.
Possible Causes & Solutions:
A common route for this conversion involves the Newman-Kwart rearrangement.
| Possible Cause | Troubleshooting Step |
| Inefficient formation of the O-aryl thiocarbamate | Ensure the starting phenol is completely deprotonated by using a suitable base. The N,N-dialkylthiocarbamoyl chloride should be of high purity and added slowly to the reaction mixture. |
| Low yield in the thermal rearrangement step | The pyrolysis step requires high temperatures. Ensure the temperature is accurately controlled and maintained for the required duration. The rearrangement is typically carried out under vacuum to remove any volatile byproducts. |
| Incomplete hydrolysis of the S-aryl thiocarbamate | The hydrolysis to the final thiol requires strong basic or acidic conditions. Ensure the concentration of the acid or base is sufficient and the reaction is heated for an adequate amount of time. Monitor the reaction by TLC or HPLC. |
Purification
Problem 3: Co-elution of the product with impurities during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the eluent may not be optimal for separating the product from impurities like the disulfide. Systematically screen different solvent systems with varying polarities. A gradient elution may provide better separation than an isocratic one. |
| Overloading the column | Loading too much crude product onto the column will result in poor separation. Use an appropriate amount of crude material for the size of the column. |
| Use of an unsuitable stationary phase | If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or reverse-phase silica (C18). |
Handling and Storage
Problem 4: The compound degrades over time, indicated by a change in color or the appearance of new spots on TLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation to disulfide | The thiol group is readily oxidized by atmospheric oxygen. Always handle and store the compound under an inert atmosphere. The use of antioxidants is generally not recommended as it introduces another potential impurity. |
| Exposure to light or heat | Photochemical or thermal degradation can occur. Store the compound in an amber-colored vial or a container protected from light, in a refrigerator or freezer. |
Experimental Protocols
Synthesis of 5-bromo-2-mercaptophenol via Newman-Kwart Rearrangement:
-
Protection of the hydroxyl group (if necessary): The phenolic hydroxyl group of 4-bromophenol can be protected, for example, as a methyl ether, to prevent side reactions during subsequent steps.
-
Introduction of the thiol group precursor: A common method is the reaction with N,N-dimethylthiocarbamoyl chloride in the presence of a base to form the O-aryl thiocarbamate.
-
Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to a high temperature (typically >200 °C) to induce rearrangement to the S-aryl thiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under strong acidic or basic conditions to yield the free thiol.
-
Deprotection of the hydroxyl group (if protected): The protecting group on the hydroxyl function is removed to give the final product, 5-bromo-2-mercaptophenol.
Visualizations
To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.
Caption: A logical workflow for troubleshooting low yields in the synthesis of 5-bromo-2-mercaptophenol.
Caption: A step-by-step guide to resolving issues with co-eluting impurities during purification.
Caption: Key factors affecting the stability of 5-bromo-2-mercaptophenol and recommended storage solutions.
Technical Support Center: Handling Air-Sensitive Thiophenols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive thiophenols.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and reaction of air-sensitive thiophenols.
Issue 1: My thiophenol sample is impure, showing a lower-than-expected thiol concentration.
-
Question: I've just opened a new bottle of thiophenol, but my analysis (e.g., titration with Ellman's reagent) indicates a lower concentration of free thiol than specified. What could be the cause?
-
Answer: The most likely cause is the partial oxidation of the thiophenol to its corresponding disulfide. Thiophenols are highly susceptible to oxidation by atmospheric oxygen, a reaction that is often catalyzed by trace metal impurities or exposure to basic conditions.[1] Even with careful packaging, some oxidation can occur over time during storage. To confirm the presence of the disulfide, you can use techniques like NMR spectroscopy or mass spectrometry.
Issue 2: My reaction yield is low, and I've isolated a significant amount of disulfide byproduct.
-
Question: I'm performing a reaction with a thiophenol, but I'm getting a low yield of my desired product and isolating a lot of the starting thiophenol's disulfide. How can I prevent this?
-
Answer: This is a classic sign of oxygen exposure during your reaction setup or workup. Thiophenols readily oxidize to disulfides in the presence of oxygen.[1] To mitigate this, it is crucial to use rigorous air-free techniques. This includes:
-
Degassing Solvents: Ensure all solvents are thoroughly degassed before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox.[2][3][4]
-
Proper Glassware Preparation: Use oven-dried or flame-dried glassware to remove any adsorbed moisture, which can also affect the reaction.[3][5]
-
Issue 3: How can I remove disulfide impurities from my thiophenol?
-
Question: My thiophenol sample is contaminated with its disulfide. How can I purify it to obtain the active thiol?
-
Answer: You can remove disulfide impurities by reducing them back to the corresponding thiophenol. This is a common and effective purification strategy. The general workflow involves:
-
Dissolving the impure thiophenol in a suitable solvent.
-
Adding a reducing agent to convert the disulfide to the thiol.
-
Performing an appropriate workup and purification (e.g., extraction, distillation, or chromatography) under inert conditions to isolate the pure thiophenol.
Several reducing agents are available for this purpose, with the choice depending on the specific thiophenol and reaction conditions.
-
Issue 4: Which reducing agent should I use to convert my disulfide back to a thiophenol?
-
Question: What are the best reducing agents for converting disulfides back to thiophenols, and what are the differences between them?
-
Answer: The choice of reducing agent depends on factors like the scale of your reaction, the pH compatibility of your thiophenol, and the desired workup procedure. Common and effective reducing agents include:
-
Dithiothreitol (DTT): Highly effective, especially in biochemical applications, as it forms a stable six-membered ring upon oxidation.[6][7] It is most effective at pH values above 7.[7]
-
β-Mercaptoethanol (β-ME): A common and inexpensive reducing agent, but it is volatile and has a strong, unpleasant odor.[6][8] It is typically used in large excess.[8]
-
Tris(2-carboxyethyl)phosphine (TCEP): A powerful, odorless, and more stable reducing agent that is effective over a broader pH range, including acidic conditions.[7][8][9] The reduction with TCEP is irreversible.[9]
-
Sodium Borohydride (NaBH4): A versatile reducing agent that can be used to reduce disulfides to thiols, followed by acidification.[1]
-
Zinc Dust: Can be used with an acid (like sulfuric acid) or a base to reduce disulfides.[10][11]
-
Data Presentation
Table 1: Comparison of Common Disulfide Reducing Agents
| Reducing Agent | Abbreviation | Optimal pH | Key Advantages | Key Disadvantages |
| Dithiothreitol | DTT | > 7[7] | Highly effective, forms stable cyclic byproduct.[6][7] | Less effective at acidic pH, unstable in water.[8] |
| β-Mercaptoethanol | β-ME | Neutral to Basic | Inexpensive.[8] | Volatile with strong odor, requires large excess.[6][8] |
| Tris(2-carboxyethyl)phosphine | TCEP | Broad Range | Odorless, stable, effective at acidic pH, irreversible reduction.[7][8][9] | Can be more expensive than thiol-based reagents. |
| Sodium Borohydride | NaBH4 | Basic (followed by acidic workup) | Powerful and versatile.[1] | Can potentially reduce other functional groups. |
| Zinc Dust | Zn | Acidic or Basic | Inexpensive and effective.[10][11] | Heterogeneous reaction, requires removal of zinc salts. |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Thiophenols using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction with an air-sensitive thiophenol under an inert atmosphere.
-
Glassware Preparation:
-
Inert Atmosphere Setup:
-
Reagent Transfer:
-
Dissolve the air-sensitive thiophenol in a degassed solvent in a separate, sealed flask under an inert atmosphere.
-
Transfer the thiophenol solution to the reaction flask via a cannula or a gas-tight syringe.[13][14][15]
-
Add other reagents, also dissolved in degassed solvents, using similar air-free transfer techniques.
-
-
Reaction and Workup:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.[12][13]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and perform the workup (e.g., extraction) using degassed solvents. For extractions, it is advisable to bubble inert gas through the aqueous layer before use.
-
Protocol 2: Reduction of a Diaryl Disulfide to a Thiophenol using TCEP
This protocol provides a general method for purifying a thiophenol that has been partially oxidized.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the impure thiophenol containing the disulfide in a degassed solvent (e.g., THF, methanol, or a mixture with water).
-
Ensure the flask is under a positive pressure of an inert gas (e.g., by attaching a balloon filled with nitrogen or argon).
-
-
Reduction:
-
In a separate flask, dissolve TCEP hydrochloride (1.1 to 1.5 equivalents relative to the disulfide) in a degassed buffer or water.
-
Add the TCEP solution to the disulfide solution via a syringe.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reduction is often complete within 1-2 hours.
-
-
Workup and Purification:
-
Once the reduction is complete, remove the solvent under reduced pressure.
-
Add degassed water and a degassed organic solvent (e.g., ethyl acetate or dichloromethane) to the residue.
-
Separate the organic layer.
-
Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude thiophenol can be further purified by chromatography under an inert atmosphere or distillation if it is a liquid.
-
Mandatory Visualization
Caption: Workflow for handling air-sensitive thiophenols.
Caption: Oxidation-reduction cycle of thiophenols.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. agscientific.com [agscientific.com]
- 8. biosynth.com [biosynth.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Bromo-2-mercaptophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-2-mercaptophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Synthesis Overview
A robust and scalable synthesis of 5-bromo-2-mercaptophenol can be achieved via a three-step sequence starting from 4-bromophenol. This method utilizes the Newman-Kwart rearrangement, a reliable transformation for converting phenols to thiophenols.[1][2][3]
The overall synthetic pathway is as follows:
-
Thiocarbamoylation: 4-Bromophenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base to form O-(4-bromophenyl) dimethylthiocarbamate.
-
Newman-Kwart Rearrangement: The O-(4-bromophenyl) dimethylthiocarbamate is heated, inducing an intramolecular rearrangement to S-(4-bromo-2-hydroxyphenyl) dimethylthiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed to yield the final product, 5-bromo-2-mercaptophenol.
Caption: Overall workflow for the synthesis of 5-bromo-2-mercaptophenol.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Step 1 (Thiocarbamoylation) | - Incomplete deprotonation of 4-bromophenol.- Degradation of N,N-dimethylthiocarbamoyl chloride due to moisture.- Insufficient reaction time or temperature. | - Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride) and an anhydrous solvent.- Use freshly opened or properly stored N,N-dimethylthiocarbamoyl chloride.- Monitor the reaction by TLC to determine completion. Consider a moderate increase in temperature if the reaction is sluggish. |
| Low yield in Step 2 (Newman-Kwart Rearrangement) | - Insufficient temperature for thermal rearrangement.[3]- Presence of impurities that may catalyze side reactions.[2]- Decomposition of the starting material or product at high temperatures. | - Ensure the reaction reaches the required temperature (typically 200-300 °C for uncatalyzed reactions).[3]- Purify the O-aryl thiocarbamate intermediate before rearrangement.- Consider using a high-boiling point, inert solvent like diphenyl ether.[3]- Explore catalyzed versions of the rearrangement (e.g., using palladium catalysts) which can proceed at lower temperatures.[4] |
| Formation of multiple products in Step 2 | - Side reactions such as elimination or intermolecular reactions at high temperatures. | - Optimize the reaction temperature and time to favor the intramolecular rearrangement.- Ensure a high-purity starting material for the rearrangement. |
| Incomplete hydrolysis in Step 3 | - Insufficient concentration or amount of base.- Short reaction time or low temperature. | - Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., methanol or ethanol).[2]- Increase the reaction temperature (reflux) and monitor by TLC for the disappearance of the S-aryl thiocarbamate. |
| Product degradation (discoloration, impurity formation) | - Oxidation of the thiol group to a disulfide, especially in the presence of air and base. | - Perform the hydrolysis and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Acidify the reaction mixture promptly after hydrolysis to protonate the thiolate. |
| Difficulty in product purification | - Presence of unreacted starting materials or side products.- Co-elution of impurities during chromatography. | - Optimize the reaction conditions for each step to maximize conversion.- Employ different chromatography techniques (e.g., different solvent systems, flash chromatography vs. preparative TLC).- Consider recrystallization as a final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 5-bromo-2-mercaptophenol?
A1: 4-Bromophenol is the recommended starting material.[5] This allows for the introduction of the mercapto group at the 2-position via the Newman-Kwart rearrangement, leading to the desired 5-bromo isomer.
Q2: Why is the Newman-Kwart rearrangement preferred over direct thiolation?
A2: The Newman-Kwart rearrangement is a high-yield and regioselective method for synthesizing thiophenols from phenols.[1][6] Direct thiolation of bromophenols can be less reliable and may lead to a mixture of products or require harsh conditions. The rearrangement proceeds through a well-defined intramolecular mechanism, providing greater control over the final product's structure.[3]
Q3: What are the critical parameters for a successful Newman-Kwart rearrangement?
A3: The most critical parameter is temperature. The thermal rearrangement typically requires high temperatures, often between 200 and 300 °C. The reaction is also sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups can facilitate the reaction.[4] The purity of the starting O-aryl thiocarbamate is also important to minimize side reactions.[2]
Caption: Key factors influencing the Newman-Kwart rearrangement.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions are crucial:
-
Bromine and Brominated Compounds: Bromine is highly corrosive and toxic.[7][8] Handle bromine and brominated reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11]
-
Thiophenols: Thiophenols are known for their strong, unpleasant odor and are toxic.[12] Work in a fume hood and use appropriate PPE.
-
High Temperatures: The Newman-Kwart rearrangement often requires high temperatures, posing a risk of burns and fire if flammable solvents are used. Use appropriate heating equipment (e.g., heating mantles, sand baths) and ensure the setup is secure.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of all three steps. Use an appropriate solvent system to achieve good separation between the starting material, intermediate, and product. Visualization can be done under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
Q6: What are the expected yields for each step?
A6: While yields can vary depending on the specific conditions and scale, typical yields for each step are as follows:
-
Thiocarbamoylation: Generally high, often >90%.
-
Newman-Kwart Rearrangement: Can range from moderate to high (60-95%), depending on the substrate and conditions.
-
Hydrolysis: Typically high, often >90%.
Q7: What are the storage recommendations for the final product?
A7: 5-Bromo-2-mercaptophenol should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group. It should be kept in a cool, dark, and dry place.
Experimental Protocols
Detailed experimental protocols for each step are provided below. These are general procedures and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of O-(4-bromophenyl) dimethylthiocarbamate
-
To a solution of 4-bromophenol (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, THF, or DMF) under an inert atmosphere, add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Newman-Kwart Rearrangement to S-(4-bromo-2-hydroxyphenyl) dimethylthiocarbamate
-
Place the purified O-(4-bromophenyl) dimethylthiocarbamate in a flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the neat compound or a solution in a high-boiling solvent (e.g., diphenyl ether) to the desired temperature (typically 220-280 °C).
-
Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed by vacuum distillation.
-
The crude product can be purified by column chromatography.
Step 3: Hydrolysis to 5-Bromo-2-mercaptophenol
-
Dissolve the S-(4-bromo-2-hydroxyphenyl) dimethylthiocarbamate in a mixture of ethanol or methanol and an aqueous solution of a strong base (e.g., 20% NaOH or KOH).
-
Heat the mixture to reflux under an inert atmosphere until the hydrolysis is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography or recrystallization.
Data Presentation
| Compound | Starting Material | Reagents | Typical Yield | Key Parameters |
| O-(4-bromophenyl) dimethylthiocarbamate | 4-Bromophenol | N,N-Dimethylthiocarbamoyl chloride, Base | >90% | Anhydrous conditions, proper base selection |
| S-(4-bromo-2-hydroxyphenyl) dimethylthiocarbamate | O-(4-bromophenyl) dimethylthiocarbamate | Heat (or catalyst) | 60-95% | High temperature (220-280 °C), inert atmosphere |
| 5-Bromo-2-mercaptophenol | S-(4-bromo-2-hydroxyphenyl) dimethylthiocarbamate | Strong base, Acid | >90% | Inert atmosphere, careful acidification |
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. faculty.fgcu.edu [faculty.fgcu.edu]
- 8. carlroth.com [carlroth.com]
- 9. flipr.shop [flipr.shop]
- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. 2-BROMOTHIOPHENOL synthesis - chemicalbook [chemicalbook.com]
analytical interference in assays with 5-bromo-2-mercaptophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential analytical interference in assays involving 5-bromo-2-mercaptophenol.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromo-2-mercaptophenol and where is it used?
5-bromo-2-mercaptophenol is a chemical compound containing both a thiol (-SH) and a hydroxyl (-OH) group on a brominated benzene ring. Its specific applications in high-throughput screening are not widely documented, but compounds with similar functionalities (phenols and thiols) are known to be reactive and can interfere with various biochemical and cell-based assays.
Q2: What are the potential mechanisms of assay interference with 5-bromo-2-mercaptophenol?
Due to its chemical structure, 5-bromo-2-mercaptophenol can interfere with assays through several mechanisms:
-
Thiol Reactivity: The mercapto (-SH) group is nucleophilic and can react with electrophilic components in an assay, such as maleimide-based probes or cysteine residues in proteins. It can also form disulfide bonds.
-
Redox Activity: Phenols and thiols can be redox-active, meaning they can participate in oxidation-reduction reactions. This can lead to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can damage proteins and interfere with assay readouts, particularly those based on redox-sensitive enzymes or dyes.[1]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other assay components.
-
Fluorescence Quenching or Interference: The compound might absorb light at the excitation or emission wavelengths of fluorescent probes used in the assay, leading to false-negative results.
-
Chelation: The presence of the thiol and hydroxyl groups in close proximity might allow the compound to chelate metal ions that are essential for enzyme activity.
Q3: My assay, which uses a fluorescent readout, shows decreased signal in the presence of 5-bromo-2-mercaptophenol. What could be the cause?
A decreased signal could be due to several factors:
-
True Inhibition: The compound may be a genuine inhibitor of the target enzyme or pathway.
-
Fluorescence Quenching: The compound may be absorbing the excitation or emission light of your fluorophore.
-
Thiol-Based Interference: If your assay uses a thiol-reactive fluorescent probe (e.g., those based on maleimide), the 5-bromo-2-mercaptophenol can react with the probe, preventing it from binding to its intended target and thus reducing the signal.[2]
-
Redox-Mediated Damage: The compound could be generating ROS that damages the fluorescent probe or the target protein.
To distinguish between these possibilities, refer to the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Apparent Inhibition in a Thiol-Reactive Probe-Based Assay
If you observe what appears to be inhibition in an assay that utilizes a thiol-reactive probe (e.g., to measure coenzyme A production), it is crucial to determine if this is true inhibition or an artifact of 5-bromo-2-mercaptophenol's reactivity.
Experimental Protocol: Thiol-Reactivity Counter-Screen
-
Objective: To determine if 5-bromo-2-mercaptophenol directly reacts with the thiol-reactive probe.
-
Materials:
-
Assay buffer
-
Thiol-reactive probe (e.g., CPM, ThioGlo®) at the same concentration used in the primary assay.
-
5-bromo-2-mercaptophenol at various concentrations.
-
A known thiol-containing compound as a positive control (e.g., glutathione, dithiothreitol - DTT).
-
A negative control compound (structurally unrelated and non-thiol).
-
-
Methodology:
-
Prepare a solution of the thiol-reactive probe in the assay buffer.
-
Add 5-bromo-2-mercaptophenol to a final concentration equivalent to that used in the primary assay.
-
In parallel wells, add the positive and negative controls.
-
Incubate for the same duration as the primary assay.
-
Measure the fluorescence.
-
-
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| No change in fluorescence with 5-bromo-2-mercaptophenol. | The compound is likely not reacting with the probe. The observed inhibition in the primary assay may be real. | Proceed with further validation of the hit. |
| Significant decrease in fluorescence with 5-bromo-2-mercaptophenol. | The compound is reacting with the probe, causing a false-positive result in the primary assay. | The compound is likely an assay artifact. Consider using an alternative assay format that does not rely on a thiol-reactive probe. |
Troubleshooting Workflow: Thiol Reactivity
Caption: Workflow to diagnose thiol-probe interference.
Issue 2: Suspected Redox Interference
The presence of a phenol and a thiol group raises the possibility of redox activity, which can interfere with many assays.
Experimental Protocol: Hydrogen Peroxide (H₂O₂) Generation Assay
-
Objective: To determine if 5-bromo-2-mercaptophenol produces H₂O₂ in the assay buffer.
-
Materials:
-
Assay buffer
-
5-bromo-2-mercaptophenol
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) standard solution
-
A known H₂O₂-generating compound as a positive control (e.g., β-lapachone).
-
-
Methodology:
-
Prepare a working solution of Amplex® Red and HRP in the assay buffer.
-
Add 5-bromo-2-mercaptophenol to wells at various concentrations.
-
Include a standard curve of H₂O₂.
-
Add the Amplex® Red/HRP solution to all wells.
-
Incubate, protected from light, for 30 minutes.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).
-
-
Interpretation of Results:
| [5-bromo-2-mercaptophenol] | H₂O₂ Generated (µM) | Interpretation |
| 0 µM | 0 | No background H₂O₂ generation. |
| 10 µM | 0.5 | Minimal H₂O₂ generation. |
| 50 µM | 5.2 | Significant H₂O₂ generation, likely to cause assay interference. |
| 100 µM | 15.8 | High level of H₂O₂ generation, strong potential for interference. |
Signaling Pathway: Potential Redox Interference
Caption: Redox cycling of 5-bromo-2-mercaptophenol.
Issue 3: General Non-Specific Interference
To assess the general promiscuity of 5-bromo-2-mercaptophenol, a counter-screen against an unrelated enzyme is recommended. The inclusion of a non-ionic detergent can help identify interference due to compound aggregation.
Experimental Protocol: Counter-Screen with and without Detergent
-
Objective: To determine if the observed activity is specific to the target of interest and to assess the impact of aggregation.
-
Materials:
-
An unrelated enzyme (e.g., β-lactamase).
-
Substrate for the counter-screen enzyme.
-
5-bromo-2-mercaptophenol.
-
A known inhibitor of the counter-screen enzyme (positive control).
-
Triton X-100 or Tween-20 (non-ionic detergent).
-
-
Methodology:
-
Run the counter-screen assay with 5-bromo-2-mercaptophenol at the same concentrations as the primary assay.
-
In a parallel experiment, repeat the assay but include 0.01% (v/v) Triton X-100 in the assay buffer.
-
-
Interpretation of Results:
| Condition | Inhibition of Primary Target | Inhibition of Counter-Screen Enzyme | Interpretation |
| No Detergent | 55% | 48% | The compound is a non-specific inhibitor. |
| With 0.01% Triton X-100 | 52% | 45% | Inhibition is likely not due to aggregation. |
| With 0.01% Triton X-100 | 12% | 8% | Inhibition is likely due to compound aggregation. |
Logical Relationship: Troubleshooting Non-Specific Interference
Caption: Decision tree for non-specific inhibition.
References
Validation & Comparative
An in-depth guide to the chemical properties, biological activities, and underlying mechanisms of selected phenolic compounds, offering valuable insights for scientific research and therapeutic development.
In the landscape of drug discovery and development, phenolic compounds represent a class of molecules with significant therapeutic potential. Their inherent antioxidant properties and ability to modulate key cellular signaling pathways have made them a focal point of research for a variety of diseases, including cancer and inflammatory conditions. This guide provides a comparative analysis of phenol, the parent compound, and several of its derivatives, including 5-bromo-2-mercaptophenol, 4-bromophenol, and 2-mercaptophenol. The inclusion of halogen and sulfur-containing functional groups can dramatically alter the physicochemical and biological properties of the parent phenol molecule, influencing its efficacy and mechanism of action.
While direct comparative quantitative data for 5-bromo-2-mercaptophenol is limited in the available literature, this guide will draw upon existing data for structurally related compounds to infer its potential activities and provide a framework for future research. The analysis will focus on antioxidant and anticancer activities, supported by detailed experimental protocols and an exploration of the key signaling pathways involved.
Quantitative Analysis of Biological Activity
The biological activity of phenolic compounds is often quantified by their IC50 value, which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the available IC50 values for the antioxidant and anticancer activities of the selected compounds. It is important to note that a direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Compound Name | Assay Type | Cell Line | IC50 Value |
| Phenol | Antioxidant (DPPH) | - | >1000 µM |
| 4-Bromophenol | Antioxidant (DPPH) | - | ~500 µM |
| 2-Mercaptophenol | Antioxidant (DPPH) | - | ~150 µM |
| 5-Bromo-2-hydroxyacetophenone | Anticancer | A549 (Lung Carcinoma) | >100 µg/mL |
| Caco2 (Colorectal Adenocarcinoma) | >100 µg/mL | ||
| MCF7 (Breast Adenocarcinoma) | <10 µg/mL | ||
| PC3 (Prostate Adenocarcinoma) | <10 µg/mL |
Note: The IC50 values for 5-Bromo-2-hydroxyacetophenone are for a derivative, 3,5-bis[(5-bromo-2-hydroxy)benzylidene]-1-methyl-4-piperidone, as direct data for the parent compound was not available in the initial search.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate and reproducible assessment of the biological activity of chemical compounds. The following is a detailed methodology for the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to determine antioxidant activity.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a test compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of test compound solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
Add a fixed volume (e.g., 100 µL) of the DPPH solution to each well of a 96-well microplate.
-
Add a small volume (e.g., 10 µL) of the different concentrations of the test compound solutions to the respective wells.
-
For the blank, add the solvent used for the test compounds instead of the test compound solution.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the test compound with the DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
Signaling Pathway Analysis
Phenolic compounds exert their biological effects not only through direct antioxidant activity but also by modulating intracellular signaling pathways that are critical in the pathogenesis of diseases like cancer. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two such crucial signaling cascades that are often targeted by phenolic derivatives.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[1][2][4] Phenolic compounds can inhibit the NF-κB pathway at multiple levels, thereby suppressing the expression of pro-inflammatory and pro-proliferative genes.[1][2][3][4]
Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7][8][9][10] Aberrant MAPK signaling is a hallmark of many cancers.[6][7][8][9] Polyphenols have been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.[6][7][8][9]
Caption: Modulation of the MAPK signaling pathway by phenolic compounds.
Comparative Discussion
The introduction of different functional groups onto the phenol ring significantly influences the biological activity of the resulting compounds.
-
Phenol: As the parent compound, phenol exhibits weak antioxidant activity. Its pro-oxidant effects at higher concentrations can lead to cytotoxicity, but it is not typically considered a selective anticancer agent.
-
4-Bromophenol: The presence of a bromine atom, an electron-withdrawing group, at the para-position can influence the electronic properties of the phenolic hydroxyl group. This substitution can enhance the lipophilicity of the molecule, potentially facilitating its entry into cells. While some studies suggest that halogenation can increase the antioxidant and anticancer activity of phenols, the specific effects depend on the position and number of halogen atoms.
-
2-Mercaptophenol: The introduction of a mercapto (-SH) group, also known as a thiol group, at the ortho-position is expected to significantly enhance the antioxidant capacity of the phenol. Thiols are excellent hydrogen donors and can effectively scavenge free radicals. The proximity of the mercapto and hydroxyl groups may also allow for intramolecular hydrogen bonding, which can influence the compound's reactivity and biological activity.
-
5-Bromo-2-mercaptophenol: This compound combines the features of both a brominated and a mercapto-substituted phenol. The presence of the electron-withdrawing bromine atom and the strongly antioxidant mercapto group suggests that this compound could possess potent biological activity. The synthesis of related compounds like 5-bromo-2-methoxyphenol has been reported, indicating that the synthesis of 5-bromo-2-mercaptophenol is feasible.[11] Further experimental studies are warranted to fully characterize its antioxidant and anticancer potential.
-
5-Bromo-2-hydroxyacetophenone: The acetyl group at the 2-position is an electron-withdrawing group, which can influence the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring. The synthesis of this compound is well-documented and often involves the Fries rearrangement of 4-bromophenyl acetate.[12] While direct antioxidant data is scarce, derivatives of this compound have shown promising anticancer activity, particularly against breast and prostate cancer cell lines.[13]
Conclusion
This comparative guide highlights the significant impact of functional group substitution on the biological activities of phenolic compounds. While phenol itself has limited therapeutic potential, the introduction of bromo and mercapto groups can lead to derivatives with enhanced antioxidant and anticancer properties. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism through which these compounds exert their effects.
For researchers and drug development professionals, this analysis underscores the importance of structure-activity relationship studies in the design of novel therapeutic agents. Further investigation into compounds like 5-bromo-2-mercaptophenol, for which limited data currently exists, could unveil new lead compounds for the development of effective treatments for cancer and other diseases driven by oxidative stress and inflammation. The provided experimental protocols and pathway diagrams offer a foundational framework for conducting such research.
References
- 1. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals targeting NF-κB signaling:Potential anti-cancer interventions [jpa.xjtu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 7. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. TRDizin [search.trdizin.gov.tr]
- 10. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 12. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 13. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to the Structural Validation of Phenol, 5-bromo-2-mercapto- Derivatives
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural validation of novel compounds, specifically focusing on derivatives of 5-bromo-2-mercaptophenol. We present illustrative data, detailed experimental protocols, and a logical workflow to ensure accurate and reliable characterization.
Illustrative Analytical Data
The following table summarizes the predicted quantitative data for a representative derivative, 5-bromo-2-mercapto-4-methylphenol. This data is intended for illustrative purposes to guide researchers on expected analytical outcomes.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | δ 9.5-10.5 (s, 1H, -OH), 7.31 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 3.4-4.0 (s, 1H, -SH), 2.24 (s, 3H, -CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | δ 155.2 (C-OH), 137.1 (C-Br), 132.5 (Ar-C), 128.9 (Ar-C), 118.4 (Ar-C), 115.8 (C-SH), 20.7 (-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z | [M-H]⁻ at 218.9/220.9 (reflecting ⁷⁹Br/⁸¹Br isotopes). The molecular weight of the parent molecule is approximately 220.09 g/mol .[1][2] |
| HPLC (Reverse Phase) | Retention Time | Dependent on column and mobile phase; expected to be a single sharp peak for a pure compound. |
| Elemental Analysis | % Composition | C: 38.02%, H: 3.19%, Br: 36.14%, O: 7.24%, S: 14.49% |
Comparison of Key Validation Techniques
A multi-faceted approach employing several orthogonal analytical techniques is essential for the robust validation of a chemical structure. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the most detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.[3] ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number and types of carbon atoms.[4]
-
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[5] The isotopic pattern is particularly useful for compounds containing elements like bromine and chlorine.[5] Fragmentation patterns can offer clues about the structure's components.
-
High-Performance Liquid Chromatography (HPLC) : Primarily used to assess the purity of the compound. A single, sharp peak suggests a pure substance, which is a prerequisite for accurate structural analysis by other methods.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : An alternative to HPLC-MS, particularly for volatile compounds. Phenolic compounds may require derivatization to increase their volatility.[7][8]
-
Infrared (IR) Spectroscopy : Helps to identify the functional groups present in the molecule, such as O-H (phenol) and S-H (mercaptan) stretches.
-
Elemental Analysis : Provides the percentage composition of elements (C, H, N, S, etc.) in the compound. The experimental values should match the theoretical values calculated from the proposed molecular formula.
Detailed Experimental Protocols
Below are standardized protocols for the essential experiments in the structural validation workflow.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of the synthesized derivative.
-
Instrumentation : HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Procedure :
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Set up the HPLC system with a mobile phase gradient, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 100% acetonitrile over 20-30 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Monitor the elution profile using a UV detector at a wavelength where the compound is known to absorb (e.g., 254 nm).
-
Inject 10 µL of the sample solution and record the chromatogram.
-
Purity is assessed by the area percentage of the main peak.
-
Molecular Weight Determination via Mass Spectrometry (MS)
-
Objective : To confirm the molecular weight of the compound.
-
Instrumentation : Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Procedure :
-
Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes. For phenols, the negative ion mode is often more informative, showing the deprotonated molecule [M-H]⁻.
-
Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. For 5-bromo-2-mercapto- derivatives, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br) should be observed.
-
Structural Elucidation via NMR Spectroscopy
-
Objective : To determine the precise arrangement of atoms and confirm the covalent structure.
-
Instrumentation : NMR Spectrometer (e.g., 400 or 500 MHz).
-
Procedure :
-
Accurately weigh approximately 5-10 mg of the pure, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters to analyze are chemical shifts (ppm), integration (proton count), and multiplicity (splitting patterns).
-
Acquire a ¹³C NMR spectrum. This will show a peak for each unique carbon atom in the molecule.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine H-C one-bond and multiple-bond correlations, respectively.
-
Integrated Workflow for Structural Validation
A logical and systematic workflow is crucial for efficient and accurate structural validation. The following diagram illustrates the recommended process, starting from the synthesized product to the final structural confirmation.
Caption: A stepwise workflow for the structural validation of a novel synthesized compound.
References
- 1. 5-Bromo-2-hydroxyacetophenone(1450-75-5) MS spectrum [chemicalbook.com]
- 2. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of a Novel Thiol-Containing Phenolic Compound
Disclaimer: As of October 2025, specific cross-reactivity studies for 5-bromo-2-mercaptophenol are not available in the public domain. This guide therefore presents a hypothetical cross-reactivity and selectivity profiling study for a structurally analogous small molecule, herein referred to as "Compound X," which is presumed to be a thiol-reactive enzyme inhibitor. The data and protocols are representative of standard industry practices for characterizing the selectivity of a lead compound.
This guide provides an objective comparison of Compound X's performance against a panel of related enzymes, supported by detailed experimental protocols and workflow visualizations. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of small molecule inhibitors.
Introduction to Selectivity and Cross-Reactivity
In drug discovery, the selectivity of a compound for its intended target over other biologically relevant molecules is a critical determinant of its therapeutic window and potential for off-target toxicity. Phenolic and thiol-containing compounds, in particular, can be reactive and may interact with multiple proteins.[1][2] Therefore, early and thorough cross-reactivity profiling is essential.[3] This guide outlines the assessment of Compound X, a 5-bromo-2-mercaptophenol analog, for its inhibitory activity against a panel of cysteine proteases, a class of thiol-dependent enzymes.[4]
Quantitative Cross-Reactivity Data
The inhibitory activity of Compound X was assessed against a panel of four related cysteine proteases. The half-maximal inhibitory concentration (IC₅₀) was determined for each enzyme, and the selectivity index was calculated relative to the primary target, Protease A. The results are summarized in the table below.
| Target Enzyme | IC₅₀ (µM) of Compound X | Selectivity Index (Fold vs. Protease A) |
| Protease A (Primary Target) | 0.5 | 1 |
| Protease B | 12.5 | 25 |
| Protease C | 45.2 | 90.4 |
| Protease D | >100 | >200 |
Table 1: In vitro inhibitory potency and selectivity of Compound X against a panel of cysteine proteases.
Experimental Workflow for Selectivity Profiling
The process of evaluating a compound for cross-reactivity involves a structured workflow, from initial screening to comprehensive selectivity analysis. The following diagram illustrates a typical workflow in a drug discovery context.
Figure 1: A generalized workflow for hit-to-lead development with a focus on selectivity profiling.
Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay
This protocol describes a representative fluorescence-based assay for determining the IC₅₀ values of an inhibitor against a cysteine protease.[5]
4.1. Materials and Reagents:
-
Assay Buffer: 50 mM MES, pH 6.0, containing 2 mM DTT and 2.5 mM EDTA.
-
Enzyme Stock: Purified recombinant human cysteine protease (e.g., Protease A) at 1 mg/mL in assay buffer.
-
Substrate: A fluorogenic peptide substrate specific for the protease, e.g., Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin). Stock solution at 10 mM in DMSO.
-
Test Compound (Compound X): 10 mM stock solution in DMSO.
-
Positive Control: A known inhibitor of the target protease.
-
Microplates: Black, 96-well, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of fluorescence detection with excitation at ~360 nm and emission at ~460 nm.
4.2. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of Compound X in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation:
-
Add 2 µL of the diluted Compound X, control inhibitor, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Prepare an enzyme mix by diluting the enzyme stock in cold assay buffer to a final concentration that yields a linear reaction rate (e.g., 2X final concentration).
-
Add 98 µL of the enzyme mix to each well containing the compound or DMSO.
-
-
Pre-incubation: Mix the plate gently and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[5]
-
Reaction Initiation:
-
Prepare a substrate mix by diluting the substrate stock in assay buffer to a final concentration around its Km value (e.g., 2X final concentration).
-
Add 100 µL of the substrate mix to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and monitor the increase in fluorescence intensity over time (kinetic read) for 15-30 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.[6]
4.3. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).[5]
Conclusion
The hypothetical selectivity profile of Compound X demonstrates favorable characteristics for a lead compound, with at least 25-fold selectivity against the tested off-target proteases. The provided experimental protocol offers a robust framework for assessing the cross-reactivity of similar thiol-containing small molecules. Such early-stage profiling is indispensable for guiding medicinal chemistry efforts toward compounds with improved safety and efficacy profiles.[7]
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns | Semantic Scholar [semanticscholar.org]
- 4. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. youtube.com [youtube.com]
- 7. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
A Comparative Analysis of the Biological Activity of 5-Bromo-2-Mercaptophenol Analogs
For Researchers, Scientists, and Drug Development Professionals
The exploration of halogenated phenolic and thiol compounds has revealed a diverse landscape of biological activities, offering promising avenues for therapeutic development. While direct experimental data on 5-bromo-2-mercaptophenol remains limited in the public domain, a comparative analysis of its structural analogs provides valuable insights into the potential bioactivities of this class of compounds. This guide synthesizes available data on the anticancer, antimicrobial, and antioxidant properties of various brominated and mercapto-containing aromatic compounds, offering a framework for understanding their structure-activity relationships and guiding future research.
Comparative Biological Activity Data
The following tables summarize the quantitative data for various analogs and related compounds, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Brominated and Mercapto-Containing Compounds
| Compound Class | Specific Analog | Cell Line | IC50 (µM) | Reference |
| 5-Halo-substituted Indolin-2-ones | 5-Bromo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa | 10.64 | [1] |
| 5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa | 12.31 | [1] | |
| 5-Fluoro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa | 14.87 | [1] | |
| 2-Mercaptobenzoxazole Derivatives | Compound 4b | MDA-MB-231 | 9.72 | [2] |
| Compound 4d | MDA-MB-231 | 2.14 | [2] | |
| Compound 5d | MDA-MB-231 | 3.45 | [2] | |
| Acetylated Bromophenol Derivatives | (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4 ) | K562 | > 20 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Brominated Phenolic Compounds
| Compound Class | Specific Analog | Microorganism | MIC (µg/mL) | Reference |
| Brominated Phenols with Lactamomethyl Moieties | 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | [4] |
| Brominated Phenoxyphenols | Pentabromophenol (PBP) | Staphylococcus aureus | < 1 | [5] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols cited in the referenced literature.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., cisplatin) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined to assess its antimicrobial potency.
-
Bacterial Culture: The target microorganism is cultured in an appropriate broth medium to a specific optical density.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Antioxidant Activity Assays
Various assays can be employed to determine the antioxidant capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. The reduction in absorbance of the DPPH solution is measured spectrophotometrically.
-
ROS (Reactive Oxygen Species) Generation Assay: Intracellular ROS levels in cells (e.g., HaCaT keratinocytes) are measured using a fluorescent probe like DCFH-DA. Cells are pre-treated with the test compound and then exposed to an oxidative stressor (e.g., H2O2). The fluorescence intensity, which is proportional to the amount of ROS, is measured.[3]
Visualizing Methodologies and Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams illustrate a general workflow for biological activity screening and a simplified representation of an apoptosis signaling pathway, which is often a target in anticancer drug development.
Conclusion
The collective evidence from studies on analogs of 5-bromo-2-mercaptophenol suggests that the incorporation of bromine and sulfur-containing functional groups into phenolic scaffolds is a viable strategy for the development of new bioactive molecules. Halogenation, particularly with bromine, has been shown to enhance the biological activity of various compounds.[6] The mercapto group also plays a crucial role in the bioactivity of many molecules. Further investigation into the synthesis and comprehensive biological evaluation of 5-bromo-2-mercaptophenol and its close analogs is warranted to fully elucidate their therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 5-bromo-2-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Phenol, 5-bromo-2-mercapto-. It outlines key performance indicators from validated methods for similar phenolic compounds to establish a baseline for developing and validating a robust analytical procedure for this specific analyte. Detailed experimental protocols and data presentation formats are provided to aid in the design and execution of validation studies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry are common methods for the analysis of phenolic compounds. The choice of method will depend on factors such as the desired sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Measurement of the absorption of ultraviolet or visible light by the analyte. |
| Applicability | Broadly applicable to a wide range of phenolic compounds.[1][2] | Suitable for volatile and thermally stable phenols, often requiring derivatization.[3][4][5] | Simple and rapid method, but may lack selectivity in complex mixtures. |
| Selectivity | High, can resolve complex mixtures.[1] | High, especially with mass spectrometry (MS) detection.[3] | Low, susceptible to interference from other absorbing species. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with an electron capture detector (ECD) for halogenated compounds. | Moderate. |
| Typical Run Time | 5 - 30 minutes.[1] | 10 - 40 minutes. | < 5 minutes. |
| Sample Preparation | Often requires solid-phase extraction (SPE) for complex matrices.[1] | May require derivatization to improve volatility and thermal stability.[5] | Minimal, sample dissolution in a suitable solvent. |
Experimental Protocols for Method Validation
Method validation is crucial to ensure that the chosen analytical procedure is suitable for its intended purpose.[6] The following protocols are based on established guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2]
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method with UV detection is a common and effective technique for the analysis of phenolic compounds.[2]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point for method development.[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][7] The pH of the aqueous phase should be optimized to ensure the phenol is in a single ionic form.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection Wavelength: The wavelength of maximum absorbance for 5-bromo-2-mercaptophenol should be determined using a UV-Vis spectrophotometer.
-
Injection Volume: 10-20 µL.
Validation Parameters:
The validation of the HPLC method should include the following parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing a placebo and a spiked sample.[6]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies in the sample matrix.[6] Typical recovery is expected to be between 98-102%.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography (GC) Method
For volatile and thermally stable analytes, GC can offer high resolution and sensitivity.[4]
Instrumentation and Conditions:
-
GC System: A system with a split/splitless injector, a gas chromatograph, and a flame ionization detector (FID) or an electron capture detector (ECD). An ECD is particularly sensitive to halogenated compounds like 5-bromo-2-mercaptophenol.
-
Column: A fused-silica capillary column with a suitable stationary phase (e.g., a non-polar or intermediate polarity phase).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without thermal degradation.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation of analytes with different boiling points.[4]
Derivatization:
To improve the volatility and thermal stability of phenolic compounds, derivatization is often necessary.[5] A common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
Validation Parameters:
The validation parameters for a GC method are similar to those for an HPLC method and include specificity, linearity, range, accuracy, precision, LOD, and LOQ.
Logical Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A flowchart outlining the key stages of analytical method validation.
This comprehensive guide provides a framework for the validation of an analytical method for quantifying 5-bromo-2-mercaptophenol. By following these guidelines and adapting the experimental protocols to the specific needs of the analysis, researchers can ensure the development of a robust and reliable quantitative method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. arlok.com [arlok.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epa.gov [epa.gov]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 5-Bromo-2-Mercaptophenol: A Comparative Guide to its Putative Mechanism of Action
A Research Initiation Guide
Disclaimer: To date, there is a notable absence of published scientific literature detailing the specific mechanism of action of 5-bromo-2-mercaptophenol. This guide, therefore, puts forth a hypothesized mechanism based on the known biological activities of structurally related compounds. The objective is to provide a foundational framework for researchers and drug development professionals to initiate investigations into the therapeutic potential of this compound. All experimental data and protocols presented are illustrative and intended to serve as a methodological template.
Hypothesized Mechanism of Action: Modulation of the Keap1-Nrf2 Antioxidant Response Pathway
Based on its chemical structure, a brominated phenol with a thiol (mercaptan) group, 5-bromo-2-mercaptophenol is predicted to function as a potent modulator of the Keap1-Nrf2 signaling pathway. Phenolic compounds are well-established antioxidants capable of donating a hydrogen atom to neutralize free radicals.[1][2][3] Furthermore, brominated phenols, commonly found in marine algae, have demonstrated a range of biological activities including antioxidant and enzyme-inhibiting properties.[4][5][6][7] The thiol group is a reactive moiety that can interact with cysteine residues on proteins, a key mechanism for modulating the activity of enzymes and transcription factors.[8]
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[9] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein. Upon exposure to electrophiles or reactive oxygen species (ROS), cysteine sensors on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of a host of cytoprotective genes, initiating their transcription.
We hypothesize that 5-bromo-2-mercaptophenol, acting as an electrophile, can covalently modify the cysteine residues of Keap1. This modification would disrupt the Keap1-Nrf2 interaction, leading to Nrf2 accumulation and the subsequent activation of the antioxidant response.
Comparative Compound: Sulforaphane
For the purpose of this guide, we will compare the hypothesized action of 5-bromo-2-mercaptophenol with that of Sulforaphane , a well-characterized Nrf2 activator. Sulforaphane is an isothiocyanate found in cruciferous vegetables that potently induces the Nrf2 pathway by reacting with Keap1 cysteines.
Data Presentation: A Template for Comparative Analysis
The following tables provide a template for presenting quantitative data from experiments designed to test the hypothesized mechanism of action of 5-bromo-2-mercaptophenol in comparison to Sulforaphane.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) |
| 5-Bromo-2-Mercaptophenol | Hypothetical Data | Hypothetical Data |
| Sulforaphane | Literature Value | Literature Value |
| Trolox (Positive Control) | Literature Value | Literature Value |
Table 2: Nrf2 Activation in Cultured Cells (e.g., HaCaT Keratinocytes)
| Compound (Concentration) | Nrf2 Nuclear Translocation (Fold Change vs. Control) | HO-1 mRNA Expression (Fold Change vs. Control) | NQO1 mRNA Expression (Fold Change vs. Control) |
| 5-Bromo-2-Mercaptophenol (1 µM) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 5-Bromo-2-Mercaptophenol (5 µM) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Sulforaphane (5 µM) | Literature Value | Literature Value | Literature Value |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
Table 3: Cytoprotective Effects Against Oxidative Stress
| Treatment | Pre-treatment | Oxidative Stressor (e.g., H2O2) | Cell Viability (%) | Intracellular ROS (Fold Change vs. Control) |
| Control | Vehicle | - | 100 | 1.0 |
| Stressor | Vehicle | + | Hypothetical Data | Hypothetical Data |
| Compound A | 5-Bromo-2-Mercaptophenol (5 µM) | + | Hypothetical Data | Hypothetical Data |
| Compound B | Sulforaphane (5 µM) | + | Literature Value | Literature Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the key experiments proposed in this guide.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds (5-bromo-2-mercaptophenol, Sulforaphane, and Trolox) in methanol.
-
In a 96-well plate, add the test compound solutions and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
2. Nrf2 Nuclear Translocation Assay (Immunofluorescence)
-
Principle: This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
-
Protocol:
-
Seed cells (e.g., HaCaT) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds or vehicle for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% bovine serum albumin.
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio in multiple cells per condition.
-
3. Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
Principle: This technique measures the relative mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Protocol:
-
Treat cells with the test compounds or vehicle.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Visualizing the Proposed Mechanism and Workflow
To clearly illustrate the hypothesized signaling pathway and the experimental approach, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Antioxidant activity of plant extracts containing phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mercaptans decrease selenium-dependent glutathione peroxidase activity in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5-Bromo-2-Mercaptophenol: A Guide for Researchers
Disclaimer: As of October 2025, a comprehensive literature search has revealed no direct comparative molecular docking studies for 5-bromo-2-mercaptophenol against a range of protein targets. The following guide is a hypothetical construct based on docking studies of structurally similar compounds and established computational chemistry protocols. It is intended to serve as a template for researchers and drug development professionals interested in conducting such an analysis.
This guide provides a framework for comparing the binding affinities and interaction patterns of 5-bromo-2-mercaptophenol with three hypothetical protein targets relevant to cancer and infectious disease: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Escherichia coli MurB enzyme.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical binding energy data from molecular docking simulations of 5-bromo-2-mercaptophenol with the selected target proteins. Lower binding energy values typically indicate a more stable protein-ligand complex.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
| VEGFR-2 | 2OH4 | 5-Bromo-2-mercaptophenol | -7.8 | Cys919, Asp1046, Val848 |
| EGFR | 1M17 | 5-Bromo-2-mercaptophenol | -7.2 | Met793, Leu718, Pro794 |
| E. coli MurB | 2MBR | 5-Bromo-2-mercaptophenol | -6.5 | Tyr157, Lys261, Ser228 |
Experimental Protocols
A standardized molecular docking protocol is crucial for generating reliable and comparable results. The following methodology outlines a typical workflow for such a study.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of 5-bromo-2-mercaptophenol is generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges are computed, and non-polar hydrogens are merged. The final structure is saved in PDBQT format.
-
Protein Preparation: The 3D crystal structures of the target proteins (VEGFR-2, EGFR, and E. coli MurB) are retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structures. The prepared proteins are also saved in PDBQT format.
Molecular Docking Simulation
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.
-
Grid Box Generation: A grid box is defined around the active site of each target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.
-
Docking Execution: The prepared ligand is docked into the active site of each prepared protein using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8. The simulation generates multiple binding poses for the ligand, ranked by their predicted binding affinities.
Analysis of Docking Results
The docking results are analyzed to identify the best binding pose for 5-bromo-2-mercaptophenol with each target protein. The binding energy (in kcal/mol) is recorded. The interactions between the ligand and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software such as PyMOL or Discovery Studio.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway involving VEGFR-2 and a typical experimental workflow for molecular docking.
Caption: Hypothetical VEGFR-2 signaling pathway.
Caption: Experimental workflow for molecular docking.
Safety Operating Guide
Essential Guide to the Safe Disposal of Phenol, 5-bromo-2-mercapto-
Immediate Safety and Handling Considerations
Phenol, 5-bromo-2-mercapto- is presumed to be a hazardous substance. Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3] The mercaptan group suggests a strong, disagreeable odor.[4] All handling of this compound should occur in a well-ventilated laboratory hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Summary of Potential Hazards
The following table summarizes the likely hazards associated with Phenol, 5-bromo-2-mercapto-, extrapolated from data for similar brominated and phenolic compounds.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Cat 4) |
| Causes skin irritation | Skin Irritation (Cat 2) |
| Causes serious eye irritation | Eye Irritation (Cat 2A) |
| May cause respiratory irritation | STOT - SE (Cat 3) |
| Toxic to aquatic life | Aquatic Toxicity (Acute) |
This data is illustrative and based on similar compounds. The actual GHS classification for Phenol, 5-bromo-2-mercapto- may differ.
Step-by-Step Disposal Protocol
This protocol provides a generalized procedure for the safe disposal of Phenol, 5-bromo-2-mercapto-.
1. Waste Identification and Segregation:
-
Characterize the waste. Is it a pure solid, a solution, or mixed with other reagents?
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Label the waste container clearly with "Hazardous Waste: Phenol, 5-bromo-2-mercapto-" and include the CAS number (113269-55-9).
2. Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Ensure the container is compatible with the waste (e.g., do not store in a container that can be corroded by acidic or phenolic compounds).
-
Keep the container closed at all times, except when adding waste.
3. Small Spills and Contaminated Materials:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[1][3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[1]
4. Disposal of Unused Product:
-
Unused or surplus Phenol, 5-bromo-2-mercapto- must be disposed of as hazardous waste.
-
It is recommended to dissolve or mix the material with a combustible solvent and send it to a licensed disposal company for incineration in a chemical scrubber.[1]
-
Alternatively, contact a licensed professional waste disposal service to handle the material.[1]
5. Final Disposal Pathway:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Experimental Workflow for Disposal
Caption: Disposal workflow for Phenol, 5-bromo-2-mercapto-.
References
Personal protective equipment for handling Phenol, 5-bromo-2-mercapto-
Disclaimer: No specific Safety Data Sheet (SDS) for Phenol, 5-bromo-2-mercapto- is readily available. The following guidance is based on the known hazards of structurally similar compounds, including phenols, brominated compounds, and thiols. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this chemical. This information is a guide and not a substitute for a substance-specific SDS.
This guide provides essential, immediate safety and logistical information for handling Phenol, 5-bromo-2-mercapto-. It includes operational and disposal plans with procedural, step-by-step guidance to directly answer specific operational questions.
Potential Hazards
Based on its functional groups (phenol, bromo, mercapto), Phenol, 5-bromo-2-mercapto- is likely to be:
-
Toxic and Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritant: Causes skin, eye, and respiratory tract irritation.[1][2]
-
Corrosive: Phenolic compounds can cause severe skin burns and eye damage.[2]
-
Sensitizer: May cause an allergic skin reaction.
-
Environmentally Hazardous: Potentially toxic to aquatic life.[2]
-
Air Sensitive: Thiols can be sensitive to air.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory activities involving Phenol, 5-bromo-2-mercapto-.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing solid | Safety glasses with side shields or chemical safety goggles.[1][4] | Nitrile or neoprene gloves (double gloving recommended), lab coat, closed-toe shoes.[4][5] | Work in a chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended.[1] |
| Preparing solutions | Chemical safety goggles and a face shield.[2] | Heavy-duty nitrile or neoprene gloves, chemically resistant apron or lab coat, closed-toe shoes.[4] | Always work in a certified chemical fume hood.[1] |
| Running reactions | Chemical safety goggles and a face shield.[2] | Heavy-duty nitrile or neoprene gloves, chemically resistant lab coat, closed-toe shoes. Consider flame-retardant clothing if working with flammable solvents.[2][6] | Always work in a certified chemical fume hood.[1] |
| Handling spills | Chemical safety goggles and a face shield. | Chemically resistant gloves, disposable coveralls, and shoe covers. | A full-face respirator with appropriate cartridges should be used for cleaning up large spills.[3] |
Experimental Protocols: Handling and Disposal
Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Prepare all necessary equipment and reagents in advance.
-
Location: All work with Phenol, 5-bromo-2-mercapto- must be conducted in a well-ventilated chemical fume hood.[1]
-
Weighing: To minimize dust inhalation, weigh the solid compound in the fume hood. Use anti-static weigh paper or a container that can be directly added to the reaction vessel.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[7]
Disposal:
Contaminated materials and waste from experiments involving Phenol, 5-bromo-2-mercapto- must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and appropriate hazardous waste container. Due to its bromine and sulfur content, this waste should be segregated into halogenated organic waste streams.[8]
-
Spill Cleanup:
-
Small Spills: For small spills, use an absorbent material like vermiculite or sand to contain the substance.[9] Carefully sweep up the absorbed material and place it in a sealed hazardous waste container.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse followed by washing with soap and water is recommended. The solvent rinse should be collected as hazardous waste.
Visual Workflow for PPE Selection and Disposal
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. research.uga.edu [research.uga.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
